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Epicastasterone

Cat. No.: B15288839
M. Wt: 464.7 g/mol
InChI Key: VYUIKSFYFRVQLF-RYTXDZBGSA-N
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Description

Epicastasterone is a useful research compound. Its molecular formula is C28H48O5 and its molecular weight is 464.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O5 B15288839 Epicastasterone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H48O5

Molecular Weight

464.7 g/mol

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25+,26+,27-,28-/m1/s1

InChI Key

VYUIKSFYFRVQLF-RYTXDZBGSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Origin of Product

United States

Foundational & Exploratory

Epicastasterone: A Technical Guide to its Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicastasterone is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play a pivotal role in the growth, development, and physiological responses of plants. As a member of the brassinosterosteroid family, this compound is involved in a wide array of biological processes, including cell elongation, division, and differentiation, as well as responses to environmental stresses. This technical guide provides a comprehensive overview of the chemical structure, biological function, and signaling mechanism of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure

This compound is a C28 brassinosteroid characterized by a cholestane skeleton with multiple hydroxyl groups. Its systematic IUPAC name is (2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one[1].

PropertyValue
Chemical Formula C₂₈H₄₈O₅
Molecular Weight 464.68 g/mol [1]
CAS Number 72050-71-6[2]
SMILES C--INVALID-LINK--O)O)C)C">C@@H--INVALID-LINK--C(C)C)O">C@HO
Melting Point 241 °C[1]

Biological Function and Mechanism of Action

This compound, like other brassinosteroids, functions by binding to a specific cell surface receptor, initiating a signal transduction cascade that ultimately modulates the expression of target genes. This signaling pathway is crucial for a variety of physiological processes.

Key Biological Functions:
  • Cell Elongation and Division: Brassinosteroids are well-known for their ability to promote cell expansion and proliferation, contributing to overall plant growth.

  • Vascular Differentiation: They play a role in the development of xylem, the water-conducting tissue in plants.

  • Reproductive Development: Brassinosteroids are involved in pollen tube growth and fertility.

  • Stress Tolerance: They have been shown to enhance plant tolerance to a range of abiotic and biotic stresses.

  • Hormonal Crosstalk: this compound influences the signaling pathways of other phytohormones, including auxins, salicylic acid, jasmonic acid, and abscisic acid, to fine-tune developmental and stress responses[3].

Quantitative Bioactivity Data

A study on soybean plants demonstrated the growth-promoting effects of this compound. Foliar treatment with 0.25 µM and 1 µM this compound led to a significant increase in seed weight, highlighting its potential for agricultural applications[3].

TreatmentAverage Weight of 100 Seeds (g)% Increase
Control~17.5-
0.25 µM this compound~19~8.5%
1 µM this compound~19~8.5%
Data from a study on soybean plants[3].

Brassinosteroid Signaling Pathway

The canonical brassinosteroid signaling pathway is initiated at the cell membrane and involves a series of phosphorylation and dephosphorylation events.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR This compound (BR) BRI1 BRI1 BR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 Heterodimerization & Transphosphorylation BSU1 BSU1 BAK1->BSU1 Activation BIN2 BIN2 BSU1->BIN2 Inhibition BZR1/BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1/BES1_P Phosphorylation (Inactivation) BZR1/BES1 BZR1/BES1 (Active) BZR1/BES1_P->BZR1/BES1 Dephosphorylation BZR1/BES1_N BZR1/BES1 BZR1/BES1->BZR1/BES1_N Nuclear Translocation DNA Target Genes BZR1/BES1_N->DNA Binding Response BR-regulated Gene Expression DNA->Response Transcription

Brassinosteroid Signaling Pathway

Pathway Description:

  • Perception: this compound binds to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).

  • Co-receptor Activation: This binding induces heterodimerization and transphosphorylation between BRI1 and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).

  • Signal Relay: The activated BRI1/BAK1 complex phosphorylates and activates downstream signaling components.

  • Inhibition of BIN2: The signal is transduced through a phosphorylation cascade that leads to the inactivation of the glycogen synthase kinase 3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a negative regulator of the pathway.

  • Activation of Transcription Factors: In its active state, BIN2 phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). When BIN2 is inhibited, BZR1 and BES1 are dephosphorylated and become active.

  • Gene Regulation: Active BZR1 and BES1 translocate to the nucleus, where they bind to the promoters of target genes and regulate their expression, leading to various physiological responses.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to study the function and signaling of this compound and other brassinosteroids.

Rice Lamina Inclination Test

This bioassay is a sensitive and specific method for quantifying brassinosteroid activity.

Rice_Lamina_Inclination_Test Start Start Prepare_Seedlings Prepare rice seedlings under controlled conditions Start->Prepare_Seedlings Excise_Segments Excise lamina segments containing the second leaf joint Prepare_Seedlings->Excise_Segments Incubate Incubate segments in solutions with varying concentrations of this compound Excise_Segments->Incubate Measure_Angle Measure the angle of inclination between the lamina and the sheath after a set period Incubate->Measure_Angle Analyze_Data Plot dose-response curve and determine EC50 Measure_Angle->Analyze_Data End End Analyze_Data->End

Workflow for the Rice Lamina Inclination Test

Detailed Methodology:

  • Seedling Preparation: Rice seeds are surface-sterilized and germinated in the dark on a moist substrate. Seedlings are grown under controlled temperature and humidity for a specific period (e.g., 7 days) until the second leaf has emerged.

  • Segment Excision: Segments of approximately 2 cm containing the second leaf lamina joint are excised from the seedlings.

  • Incubation: The excised segments are floated on solutions containing a range of this compound concentrations (typically from 10⁻¹² to 10⁻⁶ M) and a control solution without the hormone. The incubation is carried out in the dark for a defined period (e.g., 48-72 hours).

  • Angle Measurement: After incubation, the angle between the lamina and the sheath is measured using a protractor or by analyzing digital images of the segments.

  • Data Analysis: The mean and standard deviation of the angles for each concentration are calculated. A dose-response curve is generated by plotting the lamina inclination angle against the logarithm of the this compound concentration. The half-maximal effective concentration (EC₅₀) can be determined from this curve.

BRI1 Kinase Assay

This in vitro assay is used to determine the kinase activity of the BRI1 receptor and its modulation by brassinosteroids.

BRI1_Kinase_Assay Start Start Express_Protein Express and purify the cytoplasmic domain of BRI1 (BRI1-CD) Start->Express_Protein Prepare_Reaction Prepare reaction mixture containing BRI1-CD, a substrate (e.g., myelin basic protein), and ATP (often radiolabeled) Express_Protein->Prepare_Reaction Add_this compound Add this compound at various concentrations to the reaction Prepare_Reaction->Add_this compound Incubate Incubate the reaction at a specific temperature for a set time Add_this compound->Incubate Stop_Reaction Stop the reaction (e.g., by adding SDS-PAGE sample buffer) Incubate->Stop_Reaction Analyze_Phosphorylation Analyze substrate phosphorylation via SDS-PAGE and autoradiography or other detection methods Stop_Reaction->Analyze_Phosphorylation Quantify_Activity Quantify kinase activity Analyze_Phosphorylation->Quantify_Activity End End Quantify_Activity->End

Workflow for the BRI1 Kinase Assay

Detailed Methodology:

  • Protein Expression and Purification: The cytoplasmic kinase domain of BRI1 (BRI1-CD) is expressed in a suitable system (e.g., E. coli or insect cells) and purified using affinity chromatography.

  • Reaction Setup: The kinase reaction is typically performed in a buffer containing the purified BRI1-CD, a generic kinase substrate (e.g., myelin basic protein, MBP), and ATP. Often, [γ-³²P]ATP is used to allow for the detection of phosphorylation.

  • This compound Treatment: this compound is added to the reaction mixtures at a range of concentrations to assess its effect on BRI1 kinase activity. A control reaction without this compound is always included.

  • Incubation: The reactions are incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding SDS-PAGE sample buffer and heating the samples.

  • Analysis of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to an X-ray film (for radiolabeled ATP) or analyzed using phospho-specific antibodies to detect the phosphorylated substrate.

  • Quantification: The intensity of the phosphorylated substrate band is quantified using densitometry to determine the relative kinase activity at different this compound concentrations.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the direct target genes of transcription factors like BZR1 and BES1.

ChIP_Workflow Start Start Crosslink Crosslink proteins to DNA in vivo using formaldehyde Start->Crosslink Lyse_Cells Lyse cells and isolate nuclei Crosslink->Lyse_Cells Shear_Chromatin Shear chromatin into small fragments by sonication or enzymatic digestion Lyse_Cells->Shear_Chromatin Immunoprecipitate Immunoprecipitate the transcription factor of interest (e.g., BZR1) and its bound DNA using a specific antibody Shear_Chromatin->Immunoprecipitate Reverse_Crosslinks Reverse the protein-DNA crosslinks Immunoprecipitate->Reverse_Crosslinks Purify_DNA Purify the immunoprecipitated DNA Reverse_Crosslinks->Purify_DNA Analyze_DNA Analyze the purified DNA by qPCR, microarray (ChIP-chip), or high-throughput sequencing (ChIP-seq) Purify_DNA->Analyze_DNA End End Analyze_DNA->End

Workflow for Chromatin Immunoprecipitation (ChIP)

Detailed Methodology:

  • Crosslinking: Plant tissues are treated with formaldehyde to create covalent crosslinks between proteins and DNA that are in close proximity.

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of a desired size range (typically 200-1000 bp) using sonication or micrococcal nuclease digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-BZR1). The antibody-transcription factor-DNA complexes are then captured using protein A/G-conjugated beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Crosslinking: The crosslinks are reversed by heating the samples in the presence of a high salt concentration. Proteins are then degraded using proteinase K.

  • DNA Purification: The DNA is purified from the solution using standard DNA purification methods.

  • DNA Analysis: The purified DNA can be analyzed by several methods:

    • Quantitative PCR (qPCR): To determine the enrichment of specific DNA sequences, indicating binding of the transcription factor to those genomic regions.

    • ChIP-on-chip: The purified DNA is hybridized to a microarray containing probes for specific genomic regions.

    • ChIP-seq: The purified DNA is subjected to high-throughput sequencing to identify all the genomic regions bound by the transcription factor.

Conclusion

This compound is a vital brassinosteroid that plays a critical role in plant biology. Understanding its structure, function, and signaling pathway is essential for fundamental plant science research and has significant implications for agricultural biotechnology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working in this field, paving the way for further discoveries and the development of novel strategies to enhance crop productivity and resilience.

References

Natural Sources of Epicastasterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epicastasterone, a member of the brassinosteroid family of plant steroid hormones, plays a crucial role in a variety of physiological processes, including cell elongation, division, and differentiation. As a naturally occurring bioactive compound, its identification and quantification in various plant species are of significant interest to researchers in plant biology, agriculture, and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and identification, and a visualization of its signaling pathway.

Natural Occurrences of this compound

This compound has been identified in a range of plant species and other organisms. While its presence is widespread, quantitative data on its concentration is available for a limited number of sources. The following table summarizes the known natural sources of this compound and includes quantitative data where available.

Natural SourcePlant Part/TissueConcentration
Grapes (Vitis vinifera)Early Green Berries56.69 pmol/g DW[1]
Late Green Berries15.87 pmol/g DW[1]
Serradella (Ornithopus sativus)SeedsCo-occurrence with castasterone confirmed; specific concentration not reported in the available literature.[2]
Beet (Beta vulgaris)Not specifiedPresence reported; quantitative data not found in the available literature.
Water-net (Hydrodictyon reticulatum)Whole organismPresence reported; quantitative data not found in the available literature.[3]

Experimental Protocols

The extraction, isolation, and identification of this compound from plant tissues require sensitive and precise analytical techniques due to its low endogenous concentrations. Below are detailed methodologies for these procedures.

Protocol 1: Extraction and Purification of Brassinosteroids for LC-MS/MS Analysis

This protocol is adapted from established methods for the high-throughput extraction and purification of brassinosteroids from plant tissues.

1. Sample Homogenization and Extraction:

  • Flash-freeze fresh plant material (e.g., seeds, leaves, berries) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

  • To approximately 100 mg of homogenized plant tissue, add 1 mL of ice-cold 80% aqueous methanol.

  • Vortex the mixture thoroughly and sonicate for 5 minutes.

  • Extract overnight on a laboratory rotator at 4°C.

  • Centrifuge the extract at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE) - Step 1 (Reversed-Phase):

  • Condition a C18 SPE cartridge (e.g., 150 mg) by passing 6 mL of 80% methanol, followed by 6 mL of water, and finally 6 mL of 40 mM ammonium acetate (pH 6.5).

  • Load the supernatant from the extraction step onto the conditioned C18 cartridge.

  • Wash the cartridge with 10 mL of 40 mM ammonium acetate (pH 6.5) to remove interfering polar compounds.

  • Elute the brassinosteroids with 5 mL of 80% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Solid-Phase Extraction (SPE) - Step 2 (Ion-Exchange):

  • Reconstitute the dried eluate from the C18 SPE in a small volume of the appropriate loading buffer for the chosen ion-exchange cartridge.

  • Condition the ion-exchange SPE cartridge according to the manufacturer's instructions.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge with the appropriate wash buffer to remove non-target compounds.

  • Elute the brassinosteroid fraction with the specified elution buffer.

  • Evaporate the final eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Identification and Quantification by GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), brassinosteroids require derivatization to increase their volatility.

1. Derivatization:

  • To the dried, purified brassinosteroid extract, add 20 µL of pyridine containing methylboronic acid (2 mg/mL).

  • Heat the mixture at 70°C for 30 minutes to form the methylboronate derivatives.

2. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Gas Chromatograph Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 10 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 50-650) for identification or Selected Ion Monitoring (SIM) for quantification.

Signaling Pathway

This compound, as a brassinosteroid, is perceived at the cell surface and initiates a signaling cascade that leads to changes in gene expression. The core components of this pathway are well-established.

Epicastasterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 This compound->BRI1 BAK1 BAK1 BRI1->BAK1 Heterodimerization & Phosphorylation BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 Activation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_BES1_p p-BZR1/BES1 BIN2->BZR1_BES1_p Phosphorylation (Inactivation) BZR1_BES1 BZR1/BES1 BZR1_BES1_p->BZR1_BES1 Dephosphorylation Degradation Degradation BZR1_BES1_p->Degradation BZR1_BES1_n BZR1/BES1 BZR1_BES1->BZR1_BES1_n Nuclear Translocation Gene_Expression Gene Expression BZR1_BES1_n->Gene_Expression Regulation

Caption: Canonical brassinosteroid signaling pathway initiated by this compound.

References

The Physiological Impact of Epicastasterone on Plant Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicastasterone, a member of the brassinosteroid (BR) family of plant steroid hormones, plays a pivotal role in regulating a wide array of physiological processes essential for plant growth and development. As a direct precursor to the highly active brassinolide, this compound itself exhibits significant biological activity, influencing cell elongation, division, and differentiation. This technical guide provides an in-depth analysis of the physiological effects of exogenously applied this compound on plant growth, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The application of this compound elicits dose-dependent responses in various plant species. The following tables summarize key quantitative data from studies on Arabidopsis thaliana, Glycine max (soybean), and Oryza sativa (rice).

Table 1: Effect of this compound on Arabidopsis thaliana Root Elongation

Concentration (nM)Plant TypeObserved EffectReference
10BR-deficient mutant (cbb3)Restores root length to wild-type levels.[1]
50BR-deficient mutant (cbb3)Stimulates root growth.[1]
500BR-deficient mutant (cbb3)Continues to stimulate root growth.[1]
10,000 (10 µM)Wild-typeClearly stimulates root growth.[1]

Table 2: Dose-Response of this compound on Oryza sativa (Rice) Seedling Root Growth

Concentration (nM)Primary Root LengthMeristem SizeMeristem Cell Number
Up to 10No significant changeReduced in a dose-dependent mannerReduced in a dose-dependent manner
50Significantly inhibitedStrongly reducedStrongly reduced

Data synthesized from a study on rice seedlings, which also noted that while this compound negatively impacts meristem size and cell number, it has a positive effect on meristem cell elongation at lower concentrations.[2]

Table 3: Effect of this compound on Glycine max (Soybean) Seed Weight and Phytohormone Levels

TreatmentAverage Weight of 100 Seeds (g)% Increase in Seed WeightChange in Endogenous Phytohormone Levels
Control~17.5N/ABaseline
0.25 µM this compound~19~8.5%Upregulation: Indole-3-acetic acid (IAA). Downregulation: Salicylic acid (SA), Jasmonic acid (JA), Abscisic acid (ABA).
1 µM this compound~19~8.5%Upregulation: Indole-3-acetic acid (IAA). Downregulation: Salicylic acid (SA), Jasmonic acid (JA), Abscisic acid (ABA).

This study highlights that this compound can promote growth in soybeans by modulating the levels of other key phytohormones.[3]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This protocol details a standard method for assessing the effect of this compound on the root growth of Arabidopsis thaliana seedlings.

1. Plant Material and Sterilization:

  • Use seeds of Arabidopsis thaliana (e.g., ecotype Columbia-0 for wild-type studies, or relevant brassinosteroid-deficient mutants like cbb3).
  • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.
  • Rinse the seeds 4-5 times with sterile distilled water.

2. Growth Medium Preparation:

  • Prepare half-strength Murashige and Skoog (MS) medium, including vitamins and 1% (w/v) sucrose.
  • Adjust the pH to 5.7.
  • Add 0.8% (w/v) agar to solidify the medium.
  • Autoclave the medium and allow it to cool to approximately 50-60°C.
  • Add this compound from a stock solution (dissolved in DMSO or ethanol) to achieve the desired final concentrations (e.g., 0, 10 nM, 50 nM, 500 nM, 10 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
  • Pour the medium into square petri plates.

3. Seed Plating and Growth Conditions:

  • After the medium has solidified, place the sterilized seeds in a line on the surface of the agar.
  • Seal the plates with breathable tape.
  • Stratify the seeds by storing the plates at 4°C in the dark for 2-4 days to ensure uniform germination.
  • Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

4. Data Collection and Analysis:

  • After a set period of growth (e.g., 7-10 days), remove the plates from the growth chamber.
  • Scan the plates to create high-resolution images.
  • Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
  • Calculate the average root length and standard error for each treatment group.
  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Signaling Pathways and Visualizations

This compound Signaling Pathway

This compound, like other brassinosteroids, is perceived at the cell surface. The signal is then transduced through a phosphorylation cascade that ultimately leads to changes in gene expression, driving growth and developmental processes.

Epicastasterone_Signaling_Pathway cluster_nucleus ECS This compound (ECS) BRI1 BRI1 (Receptor Kinase) ECS->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 BSU1 BSU1 (Phosphatase) BRI1->BSU1 Activates BAK1->BRI1 BIN2_active BIN2 (Kinase - Active) BSU1->BIN2_active Dephosphorylates (Inactivates) BIN2 BIN2 (Kinase - Inactive) BZR1_BES1_p BZR1/BES1-P (Inactive) BIN2_active->BZR1_BES1_p Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_p->BZR1_BES1 Dephosphorylation Nucleus Nucleus BZR1_BES1->Nucleus Translocates to Gene_Expression Gene Expression (Cell Elongation, Division) BZR1_BES1->Gene_Expression Regulates

Caption: this compound signaling pathway from cell surface perception to gene regulation.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical workflow for an experiment designed to evaluate the physiological effects of this compound on plant growth.

Experimental_Workflow start Start: Hypothesis Formulation prep Preparation of Materials (Seeds, Media, this compound Stocks) start->prep treatment Application of this compound (e.g., in media, foliar spray) prep->treatment growth Plant Growth in Controlled Environment (Growth Chamber) treatment->growth data_collection Data Collection (e.g., Root length, Hypocotyl length, Biomass) growth->data_collection analysis Statistical Analysis of Data data_collection->analysis conclusion Conclusion and Interpretation of Results analysis->conclusion

Caption: A generalized experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent brassinosteroid that significantly influences plant growth and development. Quantitative studies reveal its dose-dependent effects on root elongation, seed yield, and the modulation of other phytohormone levels. The well-characterized brassinosteroid signaling pathway provides a framework for understanding the molecular mechanisms underlying these physiological responses. The detailed experimental protocol provided herein offers a standardized approach for further investigation into the effects of this compound and other bioactive compounds on plant physiology. This guide serves as a valuable resource for researchers aiming to explore the potential applications of this compound in agriculture and drug development.

References

Epicastasterone: A Technical Guide to its Function as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicastasterone, a member of the brassinosteroid family of plant hormones, plays a crucial role in regulating a wide array of physiological and developmental processes in plants. As a direct biosynthetic precursor to the highly active brassinolide, this compound itself exhibits significant biological activity, influencing cell elongation, division, and differentiation. This technical guide provides an in-depth overview of this compound's function as a plant growth regulator, summarizing key quantitative data on its effects, detailing experimental protocols for its application and analysis, and visualizing its molecular signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in plant biology and agricultural sciences.

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that are essential for normal plant growth and development.[1] Since the initial discovery of brassins in rape pollen, numerous BRs have been identified, with 24-epicastasterone being a key intermediate in the biosynthesis of brassinolide, one of the most biologically active brassinosteroids.[2] this compound itself demonstrates significant growth-promoting effects and is found ubiquitously in the plant kingdom, making it a subject of considerable research interest for its potential applications in agriculture and horticulture. This guide focuses specifically on the role and application of 24-epicastasterone as a plant growth regulator.

Quantitative Effects of this compound on Plant Growth

Exogenous application of 24-epicastasterone has been shown to elicit a range of dose-dependent physiological responses in various plant species. The following tables summarize the quantitative effects of this compound on key growth parameters.

Table 1: Effect of 24-Epicastasterone on Soybean (Glycine max L.) Growth and Phytohormone Levels

Treatment Concentration (µM)Average Weight of 100 Seeds (g)Change in Seed Weight (%)Indole-3-acetic acid (IAA) Level (relative to control)Salicylic Acid (SA) Level (relative to control)Jasmonic Acid (JA) Level (relative to control)Abscisic Acid (ABA) Level (relative to control)
0 (Control)17.501.001.001.001.00
0.25~19.0+8.5UpregulatedDownregulatedDownregulatedDownregulated
1.0~19.0+8.5UpregulatedDownregulatedDownregulatedDownregulated
Data synthesized from a study on the foliar application of 24-epicastasterone on soybean plants.[3][4]

Table 2: Dose-Response of 24-Epicastasterone on Arabidopsis thaliana Growth

Treatment Concentration (µM)Hypocotyl Elongation (relative to control)Petiole Elongation (relative to control)Leaf Expansion (qualitative)Root Shortening (qualitative)
0 (Control)1.001.00NormalNormal
0.01IncreasedIncreasedExpandedShortened
0.1IncreasedIncreasedExpandedShortened
1.0IncreasedIncreasedExpandedShortened
Observations are based on the growth of Arabidopsis thaliana seedlings on a medium containing 24-epicastasterone.

Table 3: Effect of a Brassinosteroid Analogue on Rice (Oryza sativa) Seedling Stomatal Conductance under Heat Stress

TreatmentStomatal Conductance (gs)
Absolute ControlNormal
Heat Stress ControlDecreased
1 Foliar Spray (5x10-5 M)Improved relative to stress control
2 Foliar Sprays (5x10-5 M)Improved relative to stress control
3 Foliar Sprays (5x10-5 M)Improved relative to stress control
This study utilized a brassinosteroid analogue, but the results provide insight into the potential effects of this compound on abiotic stress responses.[5]

Brassinosteroid Signaling Pathway

This compound, like other brassinosteroids, initiates a signal transduction cascade upon binding to a cell surface receptor complex. This pathway ultimately leads to changes in gene expression that drive plant growth and development.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Heterodimerizes BKI1 BKI1 BRI1->BKI1 Dissociates BSK BSK BAK1->BSK Phosphorylates BSU1 BSU1 BSK->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1_P BZR1/BES1-P BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 BZR1_BES1_P->BZR1_BES1 Dephosphorylation by PP2A DNA BR-responsive genes BZR1_BES1->DNA Regulates Transcription ECS This compound ECS->BRI1 Binds

Caption: Brassinosteroid signaling pathway initiated by this compound.

Experimental Protocols

Synthesis of 24-Epicastasterone

A common method for the synthesis of 24-epicastasterone involves the use of readily available sterols, such as ergosterol, as a starting material. The synthesis is a multi-step process that can be summarized as follows:

  • Conversion of Ergosterol: Ergosterol is first converted to its mesylate form.

  • Formation of i-Sterol: The mesylate is then transformed into an i-sterol intermediate.

  • Oxidation: The i-sterol is oxidized to the corresponding ketone.

  • Reduction and Isomerization: Reduction with lithium in liquid ammonia followed by isomerization yields (22E,24R)-5α-ergosta-2,22-dien-6-one.

  • Hydroxylation: The dienone is then hydroxylated to introduce the necessary hydroxyl groups, leading to the formation of 24-epicastasterone.

This is a generalized summary. For detailed reaction conditions and purification methods, refer to specialized organic synthesis literature.

Application of 24-Epicastasterone to Plants

4.2.1. Foliar Spray Application

  • Stock Solution Preparation: Prepare a stock solution of 24-epicastasterone (e.g., 1 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Working Solution Preparation: Dilute the stock solution with deionized water to the desired final concentrations (e.g., 0.01, 0.1, 1.0 µM). A small amount of a surfactant (e.g., Tween 20 at 0.01-0.05%) should be added to ensure even spreading on the leaf surface.

  • Application: Spray the working solutions onto the foliage of the plants until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces. A control group should be sprayed with a solution containing the same concentration of the solvent and surfactant but without this compound.

  • Growth Conditions: Maintain the plants under controlled environmental conditions (e.g., temperature, light intensity, photoperiod, and humidity) for the duration of the experiment.

  • Data Collection: At predetermined time points, measure the desired growth parameters, such as plant height, leaf area, fresh and dry weight, and chlorophyll content.

4.2.2. Root Drench Application

  • Solution Preparation: Prepare aqueous solutions of 24-epicastasterone at the desired concentrations.

  • Application: Apply a specific volume of the this compound solution to the soil or hydroponic medium at the base of each plant. The volume should be sufficient to saturate the root zone. Control plants should receive an equal volume of water.

  • Growth and Data Collection: Maintain plants and collect data as described for the foliar spray application.

Analysis of Endogenous Phytohormones
  • Sample Collection and Preparation: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).

  • Purification: Purify the extract using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds.

  • Quantification: Analyze the purified extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification and quantification of this compound and other phytohormones are achieved by comparing their retention times and mass spectra with those of authentic standards.[5]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for studying the effects of this compound and the logical relationship of its signaling cascade.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Synthesize or Procure 24-Epicastasterone B Prepare Stock and Working Solutions A->B C Plant Germination and Growth D Foliar Spray or Root Drench Application C->D E Control Group (Vehicle Treatment) C->E F Measure Morphological and Physiological Parameters D->F G Biochemical Assays (e.g., Chlorophyll Content) D->G H Phytohormone Analysis (LC-MS/MS) D->H I Gene Expression Analysis (qRT-PCR) D->I E->F E->G E->H E->I J Data Analysis and Interpretation F->J G->J H->J I->J

Caption: General workflow for investigating the effects of this compound.

Signaling_Logic A This compound (External Signal) B Receptor Binding (BRI1/BAK1) A->B C Phosphorylation Cascade (Cytoplasmic Kinases) B->C D Inhibition of Negative Regulators (BIN2) C->D E Activation of Transcription Factors (BZR1/BES1) D->E F Altered Gene Expression E->F G Physiological Response (e.g., Cell Elongation) F->G

Caption: Logical flow of the this compound signaling cascade.

Conclusion

24-Epicastasterone is a potent plant growth regulator with significant effects on various aspects of plant development. Its role as a key component of the brassinosteroid family underscores its importance in fundamental plant biology and its potential for agricultural applications. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further elucidate the mechanisms of this compound action and explore its utility in enhancing crop productivity and resilience. Further research into the dose-dependent effects of this compound on a wider range of crop species, as well as its interactions with other phytohormones, will be crucial for optimizing its practical applications.

References

An In-depth Technical Guide on the Discovery and History of Epicastasterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicastasterone is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development.[1][2][3][4][5] As a C28-brassinosteroid, it is a key intermediate in the biosynthesis of the highly active brassinolide. The discovery and characterization of this compound have been instrumental in elucidating the biosynthetic and signaling pathways of brassinosteroids, offering insights into plant physiology and potential applications in agriculture and beyond. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and signaling pathways involved.

Discovery and History

The journey to the discovery of this compound is intertwined with the broader history of brassinosteroid research. The first brassinosteroid, brassinolide, was isolated in 1979 from the pollen of rape (Brassica napus).[6] This was followed by the isolation of castasterone in 1982 from insect galls of the chestnut tree.[6] These discoveries spurred further research into this novel class of plant hormones.

In 1987, a significant breakthrough was made by a team of Japanese scientists, T. Yokota, M. Kim, Y. Fukui, N. Takahashi, M. Takeuchi, and T. Takematsu. In their seminal paper published in Phytochemistry, they reported the isolation and characterization of several brassinosteroids, including 24-Epicastasterone, from the green alga Hydrodictyon reticulatum.[7] This was the first report of this compound as a naturally occurring brassinosteroid.

The structure of this compound was elucidated using advanced spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8] Chemically, it is designated as (22R, 23R, 24R)-2α,3α,22,23-tetrahydroxy-5α-ergostan-6-one. Its CAS number is 72050-71-6.[1][2][9][10]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C28H48O5
Molecular Weight 464.68 g/mol
CAS Number 72050-71-6
Appearance White solid
Solubility Soluble in methanol, ethanol, and other organic solvents

Experimental Protocols

Isolation of this compound from Hydrodictyon reticulatum

Experimental Workflow for Isolation

cluster_extraction Extraction cluster_purification Purification Fresh Algal Material Fresh Algal Material Homogenization Homogenization Fresh Algal Material->Homogenization in Methanol Filtration Filtration Homogenization->Filtration Concentration Concentration Filtration->Concentration under vacuum Solvent Partitioning Solvent Partitioning Concentration->Solvent Partitioning (e.g., n-hexane, ethyl acetate, water) Silica Gel Chromatography Silica Gel Chromatography Solvent Partitioning->Silica Gel Chromatography HPLC HPLC Silica Gel Chromatography->HPLC (Reversed-Phase) Crystallization Crystallization HPLC->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound Rice Seed Germination Rice Seed Germination Seedling Selection Seedling Selection Rice Seed Germination->Seedling Selection Leaf Excision Leaf Excision Seedling Selection->Leaf Excision Incubation with this compound Incubation with this compound Leaf Excision->Incubation with this compound Angle Measurement Angle Measurement Incubation with this compound->Angle Measurement Dose-Response Analysis Dose-Response Analysis Angle Measurement->Dose-Response Analysis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 (Receptor Kinase) This compound->BRI1 BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerization & Transphosphorylation BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activation BIN2 BIN2 (Kinase, Negative Regulator) BSU1->BIN2 Dephosphorylation (Inactivation) BZR1/BES1_P BZR1/BES1-P (Phosphorylated, Inactive) BIN2->BZR1/BES1_P Phosphorylation (Inactivation) 14-3-3 14-3-3 Protein BZR1/BES1_P->14-3-3 Binding BZR1/BES1 BZR1/BES1 (Active Transcription Factors) BZR1/BES1_P->BZR1/BES1 Dephosphorylation by PP2A Target Genes Target Genes BZR1/BES1->Target Genes Binds to Promoters (E-box, BRRE) Growth and Development Growth and Development Target Genes->Growth and Development

References

The Brassinosteroid Signaling Pathway: A Technical Guide to its Core Mechanisms and the Role of Epicastasterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of plant steroid hormones that play a pivotal role in a wide array of physiological processes, including cell elongation, division, and differentiation, as well as responses to environmental stresses.[1][2][3] The intricate signaling cascade initiated by BRs at the cell surface culminates in transcriptional changes within the nucleus, orchestrating a multitude of developmental programs.[3][4] This technical guide provides an in-depth exploration of the core brassinosteroid signaling pathway, with a particular focus on the activity of epicastasterone, a key bioactive brassinosteroid. We will delve into the quantitative aspects of these interactions, provide detailed experimental methodologies for their study, and present visual representations of the key processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Core Brassinosteroid Signaling Pathway

The brassinosteroid signaling pathway is a well-characterized cascade that relays the hormonal signal from the cell membrane to the nucleus. The key components and their interactions are outlined below.

1. Ligand Perception at the Cell Surface: The signaling cascade is initiated by the binding of a brassinosteroid, such as this compound, to the extracellular leucine-rich repeat (LRR) domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[3][4][5] This binding event induces a conformational change in BRI1, leading to its activation.[6][7]

2. Receptor Complex Formation and Activation: Upon BR binding, BRI1 heterodimerizes with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), also known as SOMATIC EMBRYOGENESIS RECEPTOR KINASE 3 (SERK3).[8][9] This association facilitates transphosphorylation between BRI1 and BAK1, leading to the full activation of the BRI1 kinase domain.[7][8]

3. Cytoplasmic Phosphorylation Cascade: Activated BRI1 phosphorylates members of the BR-SIGNALING KINASE (BSK) family, such as BSK1.[4][10][11] Phosphorylated BSKs then dissociate from the receptor complex and activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1).[4][10][12]

4. Inactivation of the Negative Regulator BIN2: BSU1, a serine/threonine phosphatase, directly dephosphorylates and inactivates the glycogen synthase kinase-3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2).[4][10][12] BIN2 is a key negative regulator of the pathway; in the absence of BRs, it is constitutively active.[13][14][15]

5. Activation of Transcription Factors: The inactivation of BIN2 leads to the dephosphorylation and accumulation of the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[14][16][17][18] In their unphosphorylated state, BZR1 and BES1 are active and can enter the nucleus.[19]

6. Regulation of Gene Expression: In the nucleus, BZR1 and BES1 bind to specific DNA sequences (BR Response Elements or E-boxes) in the promoters of target genes, thereby regulating their expression.[16][17][18][19] This leads to the physiological responses associated with brassinosteroids.

Below is a diagram illustrating the brassinosteroid signaling pathway.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Heterodimerization & Transphosphorylation BSK BSK BRI1->BSK Phosphorylation BR This compound (BR) BR->BRI1 Binding BSU1 BSU1 BSK->BSU1 Activation BIN2_active BIN2 (Active) BSU1->BIN2_active Dephosphorylation (Inactivation) BIN2_inactive BIN2 (Inactive) BIN2_active->BIN2_inactive BZR1_P BZR1/BES1-P BIN2_active->BZR1_P Phosphorylation BZR1 BZR1/BES1 BZR1_P->BZR1 Dephosphorylation BZR1_n BZR1/BES1 BZR1->BZR1_n Nuclear Import DNA DNA (BR-responsive genes) BZR1_n->DNA Gene Regulation

Brassinosteroid Signaling Pathway Diagram

Quantitative Data

The following tables summarize key quantitative data related to the brassinosteroid signaling pathway, with a focus on this compound where available.

Table 1: Binding Affinities of Brassinosteroids to BRI1 Receptor

LigandReceptorMethodDissociation Constant (Kd)Reference
BrassinolideBRI1Grating-Coupled Interferometry (GCI)27.8 nM[7]
CastasteroneBRI1Grating-Coupled Interferometry (GCI)48.3 nM[7]
This compound BRI1 Grating-Coupled Interferometry (GCI) 1.2 µM [7]
CathasteroneBRI1Grating-Coupled Interferometry (GCI)3.1 µM[7]

Table 2: Kinetic Parameters of BRI1 Kinase Activity

Substratekcat (s-1)Km (µM)Reference
BKI1-Cter0.97 ± 0.064.28 ± 0.73[14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Kinase Assay for BRI1 Activity

This protocol is adapted from a coupled spectrophotometric assay to determine the kinase activity of BRI1.[14]

Materials:

  • Recombinant purified BRI1 kinase domain (BRI1-CD)

  • Recombinant purified substrate (e.g., BSK3 kinase-dead domain, BSK3-KD)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the kinase reaction mixture in a cuvette containing kinase reaction buffer, the coupled enzyme system, NADH, and PEP.

  • Add the substrate (e.g., BSK3-KD) to the desired final concentration.

  • Initiate the reaction by adding a known concentration of BRI1-CD (e.g., 50 nM).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of ADP formation is stoichiometric with the rate of NADH oxidation.

  • Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

  • To determine kinetic parameters (Km and kcat), repeat the assay with varying concentrations of the substrate and fit the data to the Michaelis-Menten equation.

Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BZR1

This protocol provides a general workflow for identifying BZR1 target genes.[12][15][20][21][22]

Materials:

  • Arabidopsis thaliana seedlings (wild-type and/or transgenic lines expressing tagged BZR1)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffer

  • Sonication equipment

  • Anti-BZR1 antibody or antibody against the tag

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cross-linking: Treat seedlings with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation: Harvest and grind the tissue. Isolate nuclei and lyse them to release chromatin.

  • Sonication: Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-BZR1 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify peaks where BZR1 was bound.

Below is a diagram illustrating the ChIP-seq workflow.

ChIP_seq_Workflow Start Plant Tissue (e.g., Arabidopsis seedlings) Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lysis 2. Cell Lysis & Chromatin Extraction Crosslink->Lysis Sonication 3. Sonication (DNA Fragmentation) Lysis->Sonication IP 4. Immunoprecipitation with anti-BZR1 antibody Sonication->IP Wash 5. Wash to remove non-specific binding IP->Wash Elute 6. Elution & Reverse Cross-linking Wash->Elute Purify 7. DNA Purification Elute->Purify Sequencing 8. Library Prep & Sequencing Purify->Sequencing Analysis 9. Data Analysis (Peak Calling) Sequencing->Analysis

ChIP-seq Experimental Workflow
Protocol 3: Protoplast Transient Expression Assay

This protocol is a versatile method for studying gene expression and protein localization in response to brassinosteroids.[19][23][24][25][26]

Materials:

  • Arabidopsis thaliana leaves

  • Enzyme solution (cellulase, macerozyme)

  • W5 solution

  • MMg solution

  • PEG-calcium transfection solution

  • Plasmids encoding reporter genes (e.g., GFP, Luciferase) under the control of a BR-responsive promoter, and/or plasmids for overexpressing signaling components.

  • Incubation solution (WI solution)

  • Microscopy equipment or luminometer

Procedure:

  • Protoplast Isolation: Digest leaf tissue with the enzyme solution to release protoplasts.

  • Purification: Purify the protoplasts by washing and centrifugation.

  • Transfection: Mix the protoplasts with plasmid DNA and the PEG-calcium solution to induce DNA uptake.

  • Incubation: Incubate the transfected protoplasts in WI solution to allow for gene expression. For BR treatment experiments, add this compound or other BRs to the incubation medium.

  • Analysis: Observe reporter gene expression using fluorescence microscopy (for GFP) or measure luciferase activity with a luminometer.

Conclusion

The brassinosteroid signaling pathway represents a paradigm for steroid hormone perception and signal transduction in plants. A thorough understanding of its components and their quantitative interactions is crucial for fundamental plant biology research and for the development of novel strategies to enhance crop resilience and yield. This compound, as a key bioactive brassinosteroid, serves as a valuable tool for dissecting this pathway. The detailed experimental protocols provided herein offer a practical guide for researchers to investigate the intricacies of brassinosteroid signaling, paving the way for future discoveries and applications in agriculture and beyond.

References

24-Epicastasterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Epicastasterone is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth, development, and stress responses. As a bioactive molecule, it is a subject of increasing interest in agricultural and pharmaceutical research for its potential applications in crop improvement and as a lead compound for drug discovery. This technical guide provides an in-depth overview of the chemical properties, signaling pathways, experimental protocols, and biological activity of 24-epicastasterone.

Chemical Properties

24-Epicastasterone is a C28 brassinosteroid characterized by a six-membered B-ring lactone. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₄₈O₅[1]
Molecular Weight 464.68 g/mol [1]
CAS Number 72050-71-6[1]
Appearance White to off-white solid[1]
Melting Point 241-245 °C[1]
Solubility Soluble in methanol and chloroform (slightly)[1]
Storage Store at -20°C for long-term stability[1]

Brassinosteroid Signaling Pathway

24-Epicastasterone, like other brassinosteroids, exerts its biological effects through a well-defined signal transduction pathway. The signal is perceived at the cell surface and relayed to the nucleus to regulate gene expression. The key components of this pathway are depicted in the diagram below.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 24-Epicastasterone 24-Epicastasterone BRI1 BRI1 LRR Domain Kinase Domain 24-Epicastasterone->BRI1:p1 Binding BAK1 BAK1 LRR Domain Kinase Domain BRI1:p2->BAK1:p2 Trans-phosphorylation BSK1 BSK1 BAK1:p2->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 Activation BIN2_active BIN2 (Active) BSU1->BIN2_active Dephosphorylation BIN2_inactive BIN2 (Inactive) BIN2_active->BIN2_inactive BZR1_p BZR1-P BIN2_active->BZR1_p Phosphorylation BES1_p BES1-P BIN2_active->BES1_p Phosphorylation BZR1 BZR1 BZR1_p->BZR1 Dephosphorylation by PP2A Degradation Degradation BZR1_p->Degradation BES1 BES1 BES1_p->BES1 Dephosphorylation by PP2A BES1_p->Degradation DNA DNA BZR1->DNA BES1->DNA Gene_Expression Gene Expression DNA->Gene_Expression Regulation

Brassinosteroid Signaling Pathway

Experimental Protocols

Extraction and Purification of 24-Epicastasterone from Algal Biomass (General Protocol)

Materials:

  • Lyophilized algal biomass

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Extraction:

    • Homogenize the lyophilized algal biomass.

    • Extract the biomass with 80% aqueous methanol at 4°C with continuous stirring.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process three times.

    • Combine the supernatants and concentrate under reduced pressure.

    • Partition the aqueous residue with chloroform to remove non-polar compounds.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the brassinosteroids with increasing concentrations of methanol (e.g., 40%, 70%, and 100%).

    • Collect the fractions and evaporate to dryness.

  • HPLC Purification:

    • Dissolve the dried fractions in a suitable solvent (e.g., methanol).

    • Inject the sample into a reverse-phase HPLC system (e.g., C18 column).

    • Use a gradient of water and methanol or acetonitrile as the mobile phase.

    • Collect fractions based on the retention time of a 24-epicastasterone standard.

  • Identification and Quantification:

    • Analyze the purified fractions using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for positive identification and quantification.[3][4]

Analytical Methods: LC-MS/MS for Quantification

Instrumentation:

  • Ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Sample Preparation:

  • Extract and purify 24-epicastasterone from plant tissues as described in the previous protocol.

  • For quantitative analysis, an internal standard (e.g., deuterated 24-epicastasterone) should be added at the beginning of the extraction process.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 24-epicastasterone and the internal standard.

Bioassay: Rice Lamina Inclination Test

This is a classic and highly sensitive bioassay for detecting brassinosteroid activity.[5]

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Koshihikari')

  • Test solutions of 24-epicastasterone at various concentrations

  • Distilled water (control)

  • Petri dishes

  • Filter paper

Procedure:

  • Seed Germination:

    • Sterilize rice seeds and germinate them in the dark at 30°C for 4-5 days.

  • Preparation of Leaf Segments:

    • Excise the second leaf lamina joint from the etiolated seedlings.

  • Incubation:

    • Place the leaf segments on filter paper moistened with the test solutions in Petri dishes.

    • Incubate the Petri dishes in the dark at 30°C for 48-72 hours.

  • Measurement:

    • Measure the angle of inclination between the lamina and the leaf sheath.

    • A greater angle indicates higher brassinosteroid activity.

Rice_Lamina_Inclination_Assay A Sterilize and Germinate Rice Seeds B Excise Second Leaf Lamina Joint A->B C Place Segments on Filter Paper with Test Solutions B->C D Incubate in the Dark C->D E Measure Lamina Inclination Angle D->E

References

An In-depth Technical Guide to Epicastasterone (CAS Number: 72050-71-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicastasterone, with CAS number 72050-71-6, is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones.[1] It plays a significant role in plant growth and development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and the underlying signaling pathways. Detailed experimental protocols for its extraction, analysis, and bioactivity assessment are presented, along with a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development.

Introduction

This compound is a member of the brassinosteroid family, a group of plant hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation.[2] First isolated from Hydrodictyon reticulatum, it is a C28-brassinosteroid and a biosynthetic precursor to other brassinosteroids.[1][3] Understanding the technical details of this compound is crucial for its potential applications in agriculture and as a tool for studying plant steroid hormone signaling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 72050-71-6[1]
Molecular Formula C₂₈H₄₈O₅[1]
Molecular Weight 464.68 g/mol [1]
Synonyms 24-epi-Castasterone, (2α,3α,5α,22R,23R)-2,3,22,23-Tetrahydroxyergostan-6-one[1]
Appearance Solid-
Solubility Soluble in THF-
Storage Store at -20°C[1]

Biological Activity and Signaling Pathway

Brassinosteroids exert their effects by binding to a cell surface receptor kinase, primarily BRASSINOSTEROID INSENSITIVE 1 (BRI1).[4] This binding event initiates a signal transduction cascade that ultimately leads to changes in gene expression, mediated by the transcription factors BZR1 and BES1.[4]

While this compound is a biologically active brassinosteroid, it exhibits a lower binding affinity for the BRI1 receptor compared to other brassinosteroids like brassinolide.[5] The precise mechanism by which it elicits a biological response is an area of ongoing research. It is hypothesized that this compound may be metabolized in planta to more active brassinosteroids, or it may interact with other, yet to be fully characterized, receptor systems. Studies have shown that this compound can be hydroxylated or glucosidated in plant cell cultures, suggesting that its metabolism is a key aspect of its overall activity.[6]

Brassinosteroid Signaling Pathway

The canonical brassinosteroid signaling pathway is initiated by the binding of a brassinosteroid to the extracellular domain of the BRI1 receptor kinase. This leads to the dissociation of the inhibitory protein BKI1 and the association of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[4] The formation of the BRI1-BAK1 complex results in a series of transphosphorylation events, activating the downstream signaling cascade. This cascade involves the inactivation of the GSK3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), which in its active state phosphorylates and inactivates the key transcription factors BZR1 and BES1.[4] The inactivation of BIN2 allows for the dephosphorylation and activation of BZR1 and BES1, which then translocate to the nucleus and regulate the expression of brassinosteroid-responsive genes.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 This compound->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BIN2_active BIN2 (Active) BAK1->BIN2_active Inhibits BIN2_inactive BIN2 (Inactive) BZR1_P BZR1/BES1-P (Inactive) BIN2_active->BZR1_P Phosphorylates BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylation Gene_Expression Gene Expression Changes BZR1->Gene_Expression Regulates

Caption: Brassinosteroid signaling pathway initiated by this compound.

Quantitative Data

Quantitative data on the biological activity of this compound is crucial for understanding its potency and efficacy. The following table summarizes available data from the literature.

AssayParameterValueComparisonReference
Rice Lamina Inclination TestBioactivityAt 1x10⁻⁸ M, some analogues were more active than brassinolide.Brassinolide[7]
Receptor Binding AssayBinding Affinity (Kd) to BRI1Low Affinity (Specific value not reported)High affinity brassinosteroids[5]

Experimental Protocols

This section provides detailed protocols for the extraction, analysis, and bioactivity assessment of this compound.

Extraction and Purification of this compound from Hydrodictyon reticulatum

This protocol is adapted from standard methods for brassinosteroid extraction from plant tissues.

Materials:

  • Freeze-dried Hydrodictyon reticulatum tissue

  • 80% Methanol

  • Dichloromethane

  • Solid Phase Extraction (SPE) cartridges (C18 and SiOH)

  • HPLC system with a C18 column

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Homogenize the freeze-dried tissue in 80% methanol.

  • Centrifuge the homogenate and collect the supernatant.

  • Repeat the extraction twice more and combine the supernatants.

  • Evaporate the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous extract with dichloromethane.

  • Collect the dichloromethane phase and evaporate to dryness.

  • Redissolve the residue in a small volume of methanol and apply to a C18 SPE cartridge preconditioned with methanol and water.

  • Wash the cartridge with water and then elute the brassinosteroids with 80% methanol.

  • Evaporate the eluate and redissolve the residue in a suitable solvent for SiOH SPE.

  • Apply the sample to a preconditioned SiOH SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) and then elute with a more polar solvent (e.g., ethyl acetate).

  • Evaporate the eluate and further purify by HPLC on a C18 column using a methanol/water gradient.

  • Collect fractions and analyze for the presence of this compound using LC-MS/MS.

Quantitative Analysis by LC-MS/MS

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other compounds.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values will depend on the instrument and adduct formation.

Rice Lamina Inclination Assay

This bioassay is a classic method for determining the biological activity of brassinosteroids.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')

  • This compound stock solution in ethanol

  • Distilled water

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and light

Procedure:

  • Sterilize rice seeds and germinate them in the dark for 5-7 days.

  • Prepare serial dilutions of this compound in distilled water from the stock solution.

  • Excise the second leaf lamina joint sections from the etiolated seedlings.

  • Place the sections on filter paper in Petri dishes containing the different concentrations of this compound.

  • Incubate the Petri dishes in the dark at a constant temperature (e.g., 30°C) for 48-72 hours.

  • Measure the angle of inclination between the lamina and the sheath using a protractor or image analysis software.

  • Plot the dose-response curve to determine the concentration that gives a half-maximal response (EC₅₀).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the study of this compound.

Experimental_Workflow Start Start Synthesis Chemical Synthesis or Extraction Start->Synthesis Purification Purification (SPE, HPLC) Synthesis->Purification Identification Structural Identification (NMR, MS) Purification->Identification Bioassay Biological Activity Assay (Rice Lamina Inclination) Identification->Bioassay Signaling_Study Signaling Pathway Investigation Identification->Signaling_Study Data_Analysis Data Analysis and Interpretation Bioassay->Data_Analysis Signaling_Study->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow for this compound research.

Conclusion

This compound is a key molecule in the complex network of brassinosteroid signaling in plants. While its direct interaction with the primary receptor BRI1 appears to be of low affinity, its biological activity suggests a more intricate mechanism of action, possibly involving metabolic activation or alternative signaling pathways. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the precise role of this compound in plant biology and to explore its potential applications. Future research should focus on elucidating its complete signaling cascade, quantifying its binding to various receptors, and fully characterizing its metabolic fate and the bioactivity of its metabolites.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Epicastasterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epicastasterone, a bioactive brassinosteroid (BR), plays a crucial role in plant growth, development, and stress responses. As a potent phytohormone, its isolation and purification are essential for further research into its physiological functions and potential applications in agriculture and medicine. These application notes provide an overview and detailed protocols for the extraction and purification of this compound from plant sources.

Brassinosteroid Signaling Pathway

This compound, like other brassinosteroids, is perceived at the cell surface. The signal transduction cascade begins with the binding of the BR ligand to the receptor kinase BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[1][2] This binding event triggers a series of phosphorylation and dephosphorylation events inside the cell.[3] In the absence of BRs, a kinase called BRASSINOSTEROID-INSENSITIVE 2 (BIN2) phosphorylates and inactivates the transcription factors BZR1 and BES1, retaining them in the cytoplasm.[1] Upon BR binding to the receptor complex, BIN2 is inhibited. This allows BZR1 and BES1 to be dephosphorylated and translocate to the nucleus, where they regulate the expression of thousands of BR-responsive genes that control various aspects of plant growth and development.[1]

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_nucleus Nucleus BR This compound (BR) BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Heterodimerizes BIN2_inactive BIN2 (Inactive) BRI1->BIN2_inactive Phosphorylation Cascade Leads to Inactivation BIN2_active BIN2 (Active) BZR1_P BZR1/BES1-P (Inactive) BIN2_active->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylated Gene BR-Responsive Genes BZR1->Gene Regulates Transcription Response Growth & Development Gene->Response

Caption: Simplified brassinosteroid signaling pathway.

Application Notes

The extraction and purification of this compound from plant tissues present a significant challenge due to its extremely low endogenous concentrations.[4] The process requires sensitive and highly selective methods to isolate these compounds from a complex biological matrix.

Extraction

The initial step involves liberating the target compounds from the plant material. This is typically achieved through solvent extraction.

  • Plant Material Preparation : Proper preparation is crucial. Plant tissues are usually lyophilized (freeze-dried) and ground into a fine powder to maximize the surface area for solvent contact, thereby improving extraction efficiency.[5]

  • Solvent Selection : The choice of solvent is critical. Polar solvents are generally used for extracting polyhydroxylated steroids like brassinosteroids. Aqueous methanol (e.g., 80-95% methanol in water) is a common and effective choice for initial extraction.[6][7] Other solvents like ethanol, chloroform, and acetone can also be used, depending on the specific protocol and target compounds.[5]

  • Extraction Techniques : Maceration, where the plant material is soaked in the solvent for an extended period, is a simple and widely used method.[5][8] More advanced techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) can enhance efficiency and reduce extraction time.[8]

Purification

Following extraction, the crude extract contains a vast array of lipids, pigments, and other secondary metabolites that must be removed. A multi-step purification strategy is therefore necessary.

  • Solvent Partitioning : The crude extract is often partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform or ethyl acetate) to perform an initial cleanup, separating compounds based on their polarity.[6]

  • Solid-Phase Extraction (SPE) : SPE is a cornerstone of brassinosteroid purification. It involves passing the extract through a cartridge packed with a solid adsorbent to retain either the target compounds or the impurities.[6][9]

    • Reversed-Phase (C18) : Commonly used to remove highly polar impurities.

    • Ion-Exchange (MAX, MCX) : Effective for enriching a wide range of bioactive BRs.[6]

    • Boronate Affinity Chromatography : This highly selective technique utilizes a stationary phase with phenylboronic acid, which forms covalent complexes with the diol groups present in brassinosteroids, allowing for specific capture and enrichment.[10]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the most powerful method for the final purification of peptides and other complex molecules.[11] For this compound, reversed-phase HPLC (RP-HPLC) is typically the final step to achieve high purity.[12] This technique separates compounds based on their hydrophobicity, yielding a highly purified fraction of the target molecule.[11] Preparative or semi-preparative HPLC columns are used to isolate sufficient quantities for subsequent analysis.[6]

Analysis and Quantification

Due to the lack of a strong chromophore, detecting brassinosteroids with UV detectors is challenging.[7] Therefore, mass spectrometry (MS) is the preferred method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is the gold standard for the sensitive and selective quantification of brassinosteroids.[10] Coupling HPLC with tandem mass spectrometry (MS/MS) allows for the detection of this compound at very low concentrations (picogram levels).[7][9]

  • Derivatization : To enhance detection sensitivity in LC-MS, derivatization with reagents like m-aminophenylboronic acid (m-APBA) can be employed. This process can increase sensitivity by several orders of magnitude.[4]

Quantitative Data Summary

Precise extraction yields of this compound are highly dependent on the plant species, tissue type, developmental stage, and the specific extraction protocol used. However, analytical methods have been developed with extremely low detection limits, enabling quantification from small amounts of plant material.

ParameterMethodValueSource
Limit of Detection (LOD) On-line 2D µSPE-OCD-HPLC-MS/MS1.4 - 6.6 pg[4]
Limit of Detection (LOD) UHPLC-ESI-MS/MS (MRM mode)~7 pg (average for 22 BRs)[9]
Required Plant Tissue UHPLC-ESI-MS/MSAs low as 50 mg[9]
Derivatization Enhancement m-APBA Derivatization13–8,437 times increase in MS/MS sensitivity[4]

Experimental Protocols

The following protocols provide a generalized workflow for the extraction and purification of this compound. Researchers should optimize these methods based on their specific plant material and available instrumentation.

Workflow Overview

Extraction_Purification_Workflow A 1. Plant Material Preparation (Lyophilize & Grind) B 2. Solvent Extraction (e.g., 80% Methanol) A->B C 3. Solvent Partitioning (e.g., Chloroform/Water) B->C D 4. Solid-Phase Extraction (SPE) (e.g., C18, Ion-Exchange, Boronate Affinity) C->D E 5. Preparative/Semi-Preparative HPLC (Reversed-Phase C18 Column) D->E F 6. Analysis & Quantification (LC-MS/MS) E->F G Purified this compound E->G Isolate Fractions

Caption: General workflow for this compound extraction.
Protocol 1: Extraction and Preliminary Purification from Plant Tissue

This protocol covers the initial extraction and cleanup of this compound from plant material.

Materials:

  • Plant tissue (e.g., leaves, seeds, pollen)

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Grinder or mortar and pestle

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Internal standards (e.g., D₃-labeled brassinosteroids)[6]

  • Centrifuge and appropriate tubes

  • Rotary evaporator

Methodology:

  • Sample Preparation :

    • Flash-freeze fresh plant material (1-10 g) in liquid nitrogen to halt metabolic activity.

    • Lyophilize the frozen tissue until completely dry.

    • Grind the dried material into a fine, homogenous powder.

  • Solvent Extraction :

    • Transfer the powdered plant material to a suitable flask or beaker.

    • Add an appropriate amount of a pre-chilled extraction solvent, such as 80% aqueous methanol (e.g., 10 mL per gram of dry tissue).[7]

    • If quantitative analysis is intended, add deuterated internal standards at this stage to account for losses during purification.[6]

    • Agitate the mixture on a shaker at 4°C for a minimum of 4 hours, or allow it to macerate overnight.

    • Separate the solid material from the solvent by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) or filtration.

    • Collect the supernatant (the extract) and repeat the extraction process on the plant residue one more time to ensure complete extraction.

    • Combine the supernatants.

  • Solvent Removal and Partitioning :

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C until the methanol is removed, leaving an aqueous residue.

    • Partition the aqueous residue against an equal volume of chloroform three times.[6] Vigorously mix the phases in a separatory funnel and allow them to separate.

    • Collect the lower chloroform phase, which will contain the brassinosteroids.

    • Combine the chloroform fractions and evaporate to dryness under reduced pressure. The resulting residue is the crude extract.

Protocol 2: Chromatographic Purification and Analysis

This protocol details the purification of the crude extract using Solid-Phase Extraction (SPE) and HPLC, followed by analysis.

Materials:

  • Crude extract from Protocol 1

  • SPE cartridges (e.g., C18, mixed-mode ion exchange like Waters MAX/MCX)[6]

  • Solvents for SPE (Methanol, Acetonitrile, Water, Formic Acid, KOH, as per manufacturer's instructions)

  • HPLC system with a reversed-phase column (e.g., C18, 5 µm particle size)

  • Mobile phase solvents (e.g., Acetonitrile and water with 0.1% formic acid)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

  • Solid-Phase Extraction (SPE) Cleanup :

    • Re-dissolve the dried crude extract in a small volume of the initial SPE loading solvent.

    • Condition an SPE cartridge according to the manufacturer's protocol. For a C18 cartridge, this typically involves washing with methanol followed by equilibration with water.

    • Load the re-dissolved sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 10-20% methanol in water) to remove polar impurities.

    • Elute the brassinosteroid-containing fraction with a stronger solvent (e.g., 80-100% methanol or acetonitrile).

    • Note: For higher selectivity, a multi-step SPE approach using different cartridge types (e.g., ion exchange followed by reversed-phase) can be implemented.[6]

    • Collect the eluate and evaporate to dryness.

  • High-Performance Liquid Chromatography (HPLC) Purification :

    • Reconstitute the dried SPE eluate in a small volume of the initial HPLC mobile phase (e.g., 50% acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Set up the HPLC system with a suitable reversed-phase column and mobile phase gradient. A typical gradient might run from 40% to 90% acetonitrile (with 0.1% formic acid) over 30 minutes.[13]

    • Inject the sample and collect fractions based on the retention time of this compound standards, if available. If standards are not available, collect fractions across the expected elution range for subsequent analysis.

    • Combine the fractions containing the purified compound and evaporate the solvent.

  • LC-MS/MS Analysis and Quantification :

    • Prepare the purified sample and a series of calibration standards of this compound.

    • Analyze the samples using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.[9]

    • Optimize the MS parameters (e.g., precursor ion, product ions, collision energy) for this compound to ensure maximum sensitivity and specificity.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards and correcting for recovery using the internal standard.

References

Synthesis of 24-Epicastasterone for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, the availability of high-purity brassinosteroids like 24-epicastasterone is crucial for investigating their roles in plant growth regulation and potential therapeutic applications. This document provides detailed protocols for the chemical synthesis of 24-epicastasterone, methods for its purification and characterization, and an overview of its biological signaling pathway.

Data Presentation: Synthesis of 24-Epicastasterone

The following table summarizes the quantitative data for a common synthetic route to 24-epicastasterone starting from ergosterol. This multi-step synthesis involves the formation of key intermediates, and the yields at each step are critical for optimizing the overall process.

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Analytical Method
1ErgosterolErgosterol TosylateTsCl, Pyridine, 0°C to rt95>98TLC, ¹H NMR
2Ergosterol Tosylatei-ErgosterolKOAc, Acetone, H₂O, reflux92>97TLC, ¹H NMR
3i-Ergosterol(22E)-3α,5-Cyclo-5α-ergost-22-en-6-onePCC, CH₂Cl₂, rt85>98Column Chromatography, ¹H NMR
4(22E)-3α,5-Cyclo-5α-ergost-22-en-6-one(22E,24R)-Ergosta-2,22-dien-6-oneLiBr, Pyridinium hydrochloride, DMA, 160°C80>95Column Chromatography, ¹H NMR
5(22E,24R)-Ergosta-2,22-dien-6-one(2R,3R,22R,23R)-Tetrahydroxy-(24R)-ergostan-6-oneOsO₄ (cat.), NMO, acetone/H₂O, rt75>96Column Chromatography, ¹H NMR, ¹³C NMR
6(2R,3R,22R,23R)-Tetrahydroxy-(24R)-ergostan-6-one24-EpicastasteroneH₂/Pd-C, Ethanol, rt98>99Recrystallization, HPLC, MS, NMR

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of 24-epicastasterone from ergosterol are provided below.

Step 1: Synthesis of Ergosterol Tosylate
  • Dissolution: Dissolve ergosterol (1 equivalent) in anhydrous pyridine (10 mL per gram of ergosterol) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL per gram of ergosterol) and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ergosterol tosylate as a white solid.

Step 2: Synthesis of i-Ergosterol
  • Reaction Mixture: To a solution of ergosterol tosylate (1 equivalent) in acetone (20 mL per gram), add a solution of potassium acetate (5 equivalents) in water (5 mL per gram of KOAc).

  • Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water.

  • Drying: Dry the solid under vacuum to obtain i-ergosterol.

Step 3: Synthesis of (22E)-3α,5-Cyclo-5α-ergost-22-en-6-one
  • Oxidation: To a stirred solution of i-ergosterol (1 equivalent) in anhydrous dichloromethane (20 mL per gram), add pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Filtration: Filter the mixture through a pad of silica gel, washing with dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the desired ketone.

Step 4: Synthesis of (22E,24R)-Ergosta-2,22-dien-6-one
  • Reaction Setup: In a flask equipped with a reflux condenser, combine (22E)-3α,5-Cyclo-5α-ergost-22-en-6-one (1 equivalent), lithium bromide (0.5 equivalents), and pyridinium hydrochloride (0.5 equivalents) in dimethylacetamide (DMA) (15 mL per gram).

  • Heating: Heat the mixture to 160°C and maintain for 2 hours.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After concentration, purify the residue by column chromatography (eluent: hexane/ethyl acetate, 10:1).

Step 5: Dihydroxylation to (2R,3R,22R,23R)-Tetrahydroxy-(24R)-ergostan-6-one
  • Reaction Mixture: Dissolve (22E,24R)-Ergosta-2,22-dien-6-one (1 equivalent) in a mixture of acetone and water (10:1, 22 mL per gram).

  • Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (2.5 equivalents) and a catalytic amount of osmium tetroxide (OsO₄, 2.5% in t-BuOH, 0.05 equivalents).

  • Stirring: Stir the mixture at room temperature for 48 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Step 6: Hydrogenation to 24-Epicastasterone
  • Hydrogenation: Dissolve the tetrahydroxy ketone (1 equivalent) in ethanol and add a catalytic amount of 10% Pd-C.

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration and Concentration: Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Purification: Recrystallize the crude product from methanol/ethyl acetate to yield pure 24-epicastasterone.

Mandatory Visualization

Brassinosteroid Signaling Pathway

The following diagram illustrates the signaling cascade initiated by 24-epicastasterone.

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR 24-Epicastasterone BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BKI1 BKI1 BRI1->BKI1 Dissociates BSK BSK BRI1->BSK Phosphorylates BAK1->BSK Phosphorylates BSU1 BSU1 BSK->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inactivates BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylates BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylates BZR1_N BZR1 BZR1->BZR1_N Translocates PP2A PP2A PP2A->BZR1 DNA Target Genes Growth Cell Growth & Development DNA->Growth BZR1_N->DNA Regulates Transcription

Caption: Brassinosteroid signaling pathway.

Experimental Workflow for the Synthesis of 24-Epicastasterone

This diagram outlines the key steps in the chemical synthesis of 24-epicastasterone from ergosterol.

Synthesis_Workflow Start Ergosterol Step1 Tosylation Start->Step1 Intermediate1 Ergosterol Tosylate Step1->Intermediate1 Step2 Rearrangement Intermediate1->Step2 Intermediate2 i-Ergosterol Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate3 (22E)-3α,5-Cyclo-5α-ergost-22-en-6-one Step3->Intermediate3 Step4 Isomerization Intermediate3->Step4 Intermediate4 (22E,24R)-Ergosta-2,22-dien-6-one Step4->Intermediate4 Step5 Dihydroxylation Intermediate4->Step5 Intermediate5 (2R,3R,22R,23R)-Tetrahydroxy-(24R)-ergostan-6-one Step5->Intermediate5 Step6 Hydrogenation Intermediate5->Step6 End 24-Epicastasterone Step6->End Purification Purification/ Characterization End->Purification

Application Notes and Protocols for the Quantification of Epicastasterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and sensitive quantification of epicastasterone, a bioactive brassinosteroid crucial in plant growth and development. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay (ELISA) are designed to assist researchers in various fields, including plant biology, agriculture, and drug discovery, in the precise measurement of this phytohormone.

Introduction to this compound Analysis

This compound, a member of the brassinosteroid family of plant steroid hormones, plays a pivotal role in a wide array of physiological processes, including cell elongation, division, and differentiation. Accurate quantification of this compound in plant tissues is essential for understanding its biosynthesis, metabolism, and mode of action. Due to its low endogenous concentrations, highly sensitive and specific analytical methods are required. This document outlines three powerful techniques for this compound quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described, allowing for easy comparison of their performance characteristics.

ParameterLC-MS/MSGC-MSImmunoassay (ELISA)
Limit of Detection (LOD) 0.01 - 1.4 pg/mL[1]~2.51 µg/mL (for a similar sterol)[2]0.005 - 0.3 pmol[3][4]
Limit of Quantification (LOQ) ~0.01 ppm (for a genotoxic impurity)[5]~7.59 µg/mL (for a similar sterol)[2]Not explicitly stated
Linearity Range 30% to 150% of specification level (for a genotoxic impurity)[5]10–130 µg/mL (for a similar sterol)[2]0.01 to 500 pmol[3]
Recovery 93.4% - 116.2%~99.46% (for a similar sterol)[2]Not explicitly stated
Specificity/Cross-reactivity HighHighPolyclonal antibodies may show cross-reactivity with other brassinosteroids like brassinolide and 24-epibrassinolide.[1][3]

Section 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Tissue Homogenization B Solid Phase Extraction (SPE) A->B C Derivatization (Optional) B->C D UPLC Separation C->D E Electrospray Ionization (ESI) D->E F Tandem Mass Spectrometry (MS/MS) E->F G Quantification F->G

LC-MS/MS workflow for this compound quantification.
Protocol: LC-MS/MS Analysis

1. Sample Preparation: Extraction and Purification

  • Homogenization: Freeze plant tissue (e.g., leaves, roots, stems) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: To 100 mg of powdered tissue, add 1 mL of ice-cold 80% methanol containing an appropriate internal standard (e.g., d3-epicastasterone). Vortex thoroughly and incubate at 4°C overnight with gentle shaking.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the brassinosteroids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Ion Source Temperature: 350°C.

    • Capillary Voltage: 3.5 kV.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (m/z 465.3), typical transitions might include 465.3 -> 447.3 and 465.3 -> 391.3.

Section 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the quantification of this compound, which requires derivatization to increase volatility.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Plant Tissue Homogenization B Extraction & Purification A->B C Derivatization B->C D Gas Chromatography Separation C->D E Electron Ionization (EI) D->E F Mass Spectrometry (MS) E->F G Quantification F->G

GC-MS workflow for this compound quantification.
Protocol: GC-MS Analysis

1. Sample Preparation: Extraction and Derivatization

  • Extraction and Purification: Follow the same extraction and purification protocol as described for LC-MS/MS.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatography (GC):

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized this compound.

Section 3: Quantification of this compound by Immunoassay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method that can be used for the quantification of this compound, particularly for screening large numbers of samples. The development of polyclonal antibodies against 24-epicastasterone has been reported.[1]

Experimental Workflow: ELISA

ELISA_Workflow cluster_prep Assay Preparation cluster_assay Competitive Assay cluster_detection Detection A Coat Plate with Antibody B Block Non-specific Sites A->B C Add Sample/Standard & Enzyme Conjugate B->C D Incubate C->D E Wash D->E F Add Substrate E->F G Measure Absorbance F->G H Calculate Concentration G->H

Competitive ELISA workflow for this compound.
Protocol: Competitive ELISA

1. Reagent Preparation

  • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBS-T).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Antibody: Polyclonal antibody specific for 24-epicastasterone.

  • Enzyme Conjugate: this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Substrate: TMB (3,3’,5,5’-tetramethylbenzidine) for HRP.

  • Stop Solution: 2 M H₂SO₄.

2. Assay Procedure

  • Coating: Dilute the anti-epicastasterone antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the sample extract or this compound standard and 50 µL of the enzyme conjugate to each well. Incubate for 2 hours at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the standard curve.

Brassinosteroid Signaling Pathway

This compound, as a brassinosteroid, is perceived at the cell surface, initiating a signaling cascade that regulates gene expression.

Brassinosteroid_Signaling BR This compound (BR) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 BKI1 BKI1 (Inhibitor) BRI1->BKI1 Dissociates BSU1 BSU1 (Phosphatase) BAK1->BSU1 Activates BKI1->BRI1 Inhibits BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1_P Phosphorylated BZR1/BES1 (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active Transcription Factors) BZR1_BES1_P->BZR1_BES1 Dephosphorylation Proteasome 26S Proteasome BZR1_BES1_P->Proteasome Degradation Nucleus Nucleus BZR1_BES1->Nucleus Enters Gene_Expression Gene Expression BZR1_BES1->Gene_Expression Regulates BZR1_BES1->Gene_Expression Cytoplasm Cytoplasm

Simplified brassinosteroid signaling pathway.

Pathway Description:

In the absence of brassinosteroids (BRs), the receptor kinase BRI1 is kept in an inactive state by the inhibitor protein BKI1. The kinase BIN2 is active and phosphorylates the transcription factors BZR1 and BES1, leading to their inactivation and degradation.

Upon binding of this compound to the extracellular domain of BRI1, BKI1 dissociates, and BRI1 associates with its co-receptor BAK1. This leads to a series of phosphorylation events that activate the phosphatase BSU1. BSU1 then inactivates BIN2 by dephosphorylation. The inactivation of BIN2 allows for the accumulation of dephosphorylated, active BZR1 and BES1, which then enter the nucleus to regulate the expression of BR-responsive genes, ultimately controlling plant growth and development.

References

Application Note: LC-MS Analysis of Epicastasterone in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the quantitative analysis of epicastasterone, a bioactive brassinosteroid, in various plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS). Brassinosteroids are a class of steroidal phytohormones that play crucial roles in plant growth and development. Due to their low endogenous concentrations, a highly sensitive and selective analytical method is required for their quantification. This document details the necessary protocols for sample extraction, purification, and subsequent LC-MS/MS analysis. The provided methodologies are intended for researchers, scientists, and drug development professionals working to understand the physiological functions of this compound and other brassinosteroids.

Introduction

Brassinosteroids (BRs) are essential phytohormones that regulate a wide array of physiological processes in plants, including cell elongation, division, photomorphogenesis, and stress responses. This compound is a key intermediate in the biosynthesis of brassinolide, the most active brassinosteroid, and in some plant species, it can act as a potent hormone itself. The concentration of this compound in plant tissues is typically very low, often in the picogram to nanogram per gram of fresh weight range, making its detection and quantification challenging.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of brassinosteroids due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[1] This application note presents a detailed protocol for the extraction, purification, and LC-MS/MS-based quantification of this compound from plant tissues.

Brassinosteroid Signaling Pathway

The biological effects of this compound and other brassinosteroids are mediated through a well-defined signal transduction pathway. The binding of a brassinosteroid to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) triggers a series of intracellular phosphorylation events, ultimately leading to the activation of transcription factors that regulate the expression of BR-responsive genes.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., this compound) BRI1 BRI1 BR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 Heterodimerization BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 Phosphorylation BIN2 BIN2 BSU1->BIN2 Inhibition BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylation BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation Gene_Expression Gene Expression BZR1_BES1->Gene_Expression Regulation PP2A PP2A PP2A->BZR1_BES1_P

Caption: Brassinosteroid Signaling Pathway.

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant tissues prior to LC-MS analysis.

Sample_Prep_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N2) Homogenization Homogenization (Grind to a fine powder) Start->Homogenization Extraction Extraction (e.g., 80% Acetonitrile) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection SPE_Cleanup Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant_Collection->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Drying Evaporation to Dryness Elution->Drying Reconstitution Reconstitution (in LC-MS compatible solvent) Drying->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 LC_MS_Analysis LC-MS/MS Analysis Centrifugation2->LC_MS_Analysis

References

Application of Epicastasterone in Agriculture to Improve Crop Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicastasterone, a member of the brassinosteroid family of plant hormones, has demonstrated significant potential as a biostimulant in agriculture. Brassinosteroids are steroidal phytohormones that regulate a wide array of physiological processes, including cell division and elongation, vascular differentiation, stress resistance, and reproductive development. Exogenous application of this compound can supplement the plant's natural hormone levels, leading to enhanced growth, improved resilience to environmental stressors, and ultimately, increased crop yield. These application notes provide a summary of reported yield improvements and detailed protocols for the preparation and application of this compound for research and development purposes.

Data Presentation: Effects on Crop Yield

The application of this compound and related brassinosteroids has shown positive effects on the yield of various crops. The following tables summarize the quantitative data from several studies.

Table 1: Foliar Application of this compound and Related Brassinosteroids

CropCompoundApplication ConcentrationApplication TimingReported Yield Increase
Wheat 24-EpicastasteroneNot SpecifiedPre-heat stress, during, or post-heat stress7.6% - 9.7% (grain yield); 5.9% - 6.8% (1000-grain weight)[1]
Soybean 24-Epicastasterone0.25 µM or 1 µMSprayed twice, on 21st and 28th day after planting~8.5% (100-seed weight)[2]
Soybean Brassinosteroid0.2 ppmFoliar spray at 50% floweringHighest actual yield (97.0 g/plot ) under drought[3]
Soybean Brassinolide0.072 ml L⁻¹R3 (beginning pod) and R6 (full seed) stages25.1%[4]
Maize (Waxy) Brassinolide0.25 mg/LSilking stage13.2% - 19.9% (fresh grain yield under heat stress)[5]
Strawberry Brassinosteroid0.2 ppmVegetative, flowering, and fruiting stages12.93 tonnes/acre (highest yield)[2]
Tomato 24-Epibrassinolide10⁻⁸ MNot SpecifiedSignificant increase in fruit yield under Cadmium stress

Table 2: Seed Treatment with this compound and Related Brassinosteroids

CropCompoundApplication MethodReported Effects
Rice 24-EpibrassinolideSeed priming (soaking for 24h in 0.01µM solution)Alleviated chromium stress, improved seed vigor and germination[6]
Legumes BrassinosteroidSeed treatment (100 g/ha rate)Improved plant growth parameters (Shoot/Root Fresh & Dry Mass)[7]
Pine (Pinus nigra) Brassinosteroid analogueSeed soaking for 24h (0.02 - 0.4 mg L⁻¹)Significantly increased germination capacity and energy, especially under temperature stress[8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and to design effective experiments, it is crucial to visualize the signaling pathway and the general experimental workflow.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (Receptor Kinase) BAK1 BAK1 (Co-Receptor) BRI1->BAK1 Heterodimerizes BSK BSK (Kinase) BAK1->BSK Activates BKI1 BKI1 (Inhibitor) BKI1->BRI1 Inhibits BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylated by PP2A Degradation Degradation BZR1_BES1_P->Degradation Gene_Expression Gene Expression (Growth, Stress Response) BZR1_BES1->Gene_Expression Regulates ECS This compound (BR) ECS->BRI1 Binds Experimental_Workflow Prep Protocol Preparation - Define Crop & Growth Stage - Select Application Method - Determine Concentration Sol_Prep Solution Preparation 1. Prepare Stock Solution (in Ethanol) 2. Dilute to Working Concentration 3. Add Surfactant (e.g., Tween 20) Prep->Sol_Prep App Application - Foliar Spray OR - Seed Treatment Sol_Prep->App Growth Plant Growth & Maintenance - Controlled Environment or Field - Monitor Conditions App->Growth Data Data Collection - Physiological Measurements - Agronomic Traits (e.g., height) - Yield Components (e.g., seed weight) Growth->Data Analysis Data Analysis - Statistical Analysis - Compare with Control Group Data->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

References

Application Notes and Protocols for Epicastasterone Treatment of Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of Arabidopsis thaliana with epicastasterone, a bioactive brassinosteroid. The following sections outline the necessary procedures for seed sterilization, plant growth, this compound treatment, and subsequent phenotypic and genotypic analysis.

Brassinosteroid Signaling Pathway

Brassinosteroids (BRs) are a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation. The signaling pathway is initiated by the perception of BRs at the cell surface, leading to a phosphorylation cascade that ultimately modulates the activity of transcription factors to control the expression of BR-responsive genes.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 This compound->BRI1 binds BAK1 BAK1 BRI1->BAK1 heterodimerizes with BSK1 BSK1 BAK1->BSK1 transphosphorylates BSU1 BSU1 BSK1->BSU1 activates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inactivates) BZR1/BES1 BZR1/BES1 (Active) BSU1->BZR1/BES1 leads to dephosphorylation BZR1/BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1/BES1_P phosphorylates (inactivates) 14-3-3 14-3-3 BZR1/BES1_P->14-3-3 binds to Degradation Proteasomal Degradation BZR1/BES1_P->Degradation BZR1/BES1_N BZR1/BES1 BZR1/BES1->BZR1/BES1_N translocates to 14-3-3->BZR1/BES1_P cytoplasmic retention DNA BR-Responsive Genes BZR1/BES1_N->DNA regulates Gene_Expression Gene Expression DNA->Gene_Expression

Caption: Brassinosteroid signaling pathway in Arabidopsis thaliana.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months)[1].

Arabidopsis thaliana Seed Sterilization and Plating

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • 70% (v/v) ethanol

  • 50% (v/v) commercial bleach solution (e.g., Clorox, containing ~5.25% sodium hypochlorite) with 0.05% (v/v) Tween-20 or Triton X-100

  • Sterile distilled water

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Murashige and Skoog (MS) medium plates

Procedure:

  • Place approximately 50-100 seeds into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and vortex briefly. Let it sit for 1-2 minutes.

  • Carefully remove the ethanol using a pipette.

  • Add 1 mL of the 50% bleach solution with detergent.

  • Invert the tube gently for 5-10 minutes to sterilize the seeds.

  • Pellet the seeds by a brief centrifugation and carefully remove the bleach solution.

  • Wash the seeds by adding 1 mL of sterile distilled water, inverting the tube, pelleting the seeds, and removing the water. Repeat this washing step 3-5 times to remove all traces of bleach.

  • After the final wash, resuspend the seeds in a small volume of sterile water or 0.1% sterile agarose.

  • Pipette the seeds onto the surface of MS medium plates.

  • Seal the plates with parafilm or micropore tape.

  • Stratify the seeds by placing the plates in the dark at 4°C for 2-4 days to synchronize germination.

This compound Treatment

Materials:

  • MS medium plates with stratified Arabidopsis seeds

  • This compound stock solution (1 mM in DMSO)

  • Sterile distilled water

  • Growth chamber or incubator

Procedure:

  • Prepare MS medium plates containing different concentrations of this compound (e.g., 0.01 µM, 0.1 µM, and 1.0 µM) by adding the appropriate volume of the 1 mM stock solution to the molten MS medium before pouring the plates. A control plate with an equivalent amount of DMSO should also be prepared.

  • Transfer the stratified seeds to the this compound-containing and control MS plates.

  • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

Phenotypic Analysis

Procedure:

  • After a set period of growth (e.g., 7-14 days), photograph the seedlings on the plates.

  • For hypocotyl length measurement, carefully remove the seedlings and lay them flat on a fresh agar plate or a scanner bed. Measure the length of the hypocotyl from the base of the cotyledons to the root-shoot junction using image analysis software such as ImageJ.

  • For primary root length measurement, measure the length from the root-shoot junction to the root tip using image analysis software.

  • Observe and document other phenotypic changes such as cotyledon expansion, leaf development, and root architecture.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Seed Sterilization D Plating and Stratification A->D B MS Medium Preparation B->D C This compound Stock Solution Preparation E This compound Treatment C->E D->E F Incubation in Growth Chamber E->F G Phenotypic Analysis (Imaging and Measurement) F->G H Gene Expression Analysis (qRT-PCR) F->H

Caption: General workflow for this compound treatment of Arabidopsis thaliana.

Quantitative Data

The following tables summarize the expected dose-dependent effects of this compound on the morphology of Arabidopsis thaliana seedlings after 14 days of growth.[2]

Table 1: Effect of this compound on Hypocotyl Length

This compound Concentration (µM)Average Hypocotyl Length (mm)Standard Deviation (mm)
0 (Control)3.2± 0.4
0.014.5± 0.5
0.16.8± 0.7
1.08.1± 0.9

Table 2: Effect of this compound on Primary Root Length

This compound Concentration (µM)Average Primary Root Length (cm)Standard Deviation (cm)
0 (Control)5.1± 0.6
0.014.2± 0.5
0.13.1± 0.4
1.02.5± 0.3

Gene Expression Analysis

To investigate the molecular mechanisms underlying the observed phenotypes, the expression of known brassinosteroid-responsive genes can be analyzed using quantitative real-time PCR (qRT-PCR).

RNA Extraction and cDNA Synthesis

Procedure:

  • Harvest whole seedlings from the control and this compound-treated plates and immediately freeze them in liquid nitrogen.

  • Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

Quantitative Real-Time PCR (qRT-PCR)

Procedure:

  • Design or obtain primers for target brassinosteroid-responsive genes (e.g., DWF4, CPD, SAUR-AC1, TCH4) and a reference gene (e.g., ACTIN2 or UBIQUITIN10).

  • Perform qRT-PCR using a suitable real-time PCR system and a SYBR Green-based detection method.

  • The cycling conditions should be optimized for the specific primers and machine used, but a general protocol is:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.[3]

References

Application Notes and Protocols for In Vitro Dissolution of Epicastasterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicastasterone is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development. Due to their significant biological activities, brassinosteroids, including this compound, are subjects of interest in agricultural and pharmaceutical research. This document provides detailed protocols for the dissolution of this compound for use in various in vitro assays, along with an overview of its relevant signaling pathway.

Solubility of this compound

Proper dissolution and the choice of an appropriate solvent are critical for obtaining reliable and reproducible results in in vitro studies. The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for aqueous-based assays, a stock solution in an organic solvent is typically prepared first and then diluted to the final concentration in the cell culture medium.

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationMolarityNotes
Tetrahydrofuran (THF)10 mg/mL[1]21.52 mM[1]Ultrasonic treatment may be required to fully dissolve the compound[1].
Dimethyl Sulfoxide (DMSO)Information not explicitly available. However, a method for preparing a DMSO master liquid is suggested by some suppliers. It is advisable to test solubility starting from a low concentration.-DMSO is a common solvent for preparing stock solutions for cell-based assays.
EthanolSoluble for spectroscopic analysis. Quantitative data not readily available.-Ethanol can be used as a solvent, but its effects on the specific cell line should be considered.

Note: The molecular weight of this compound is 464.68 g/mol .

Preparation of this compound Stock Solutions

3.1. Materials

  • This compound (powder)

  • Anhydrous dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for THF)

3.2. Protocol for Preparing a 10 mM DMSO Stock Solution

  • Weigh out 4.65 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Once fully dissolved, the 10 mM stock solution is ready for use.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

3.3. Protocol for Preparing a 10 mM THF Stock Solution

  • Follow the same procedure as for the DMSO stock solution, substituting THF for DMSO.

  • Ultrasonic treatment is highly recommended to ensure complete dissolution in THF[1].

  • Store the stock solution under the same conditions as the DMSO stock.

Experimental Protocol: In Vitro Bioassay for Morphological Changes in Arabidopsis thaliana

This protocol is based on a study investigating the effects of this compound on the morphology of Arabidopsis thaliana seedlings.

4.1. Materials

  • Arabidopsis thaliana seeds (e.g., ecotype Col-0)

  • Murashige and Skoog (MS) medium, half-concentrated

  • Petri dishes

  • This compound stock solution (10 mM in DMSO)

  • Sterile water

  • Growth chamber with a 16 h light/8 h night cycle

4.2. Procedure

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds using your laboratory's standard protocol (e.g., with ethanol and bleach).

  • Preparation of Treatment Plates:

    • Prepare half-concentrated MS medium according to the manufacturer's instructions and autoclave.

    • Allow the medium to cool to approximately 50°C.

    • Prepare serial dilutions of the this compound stock solution in sterile water to achieve final concentrations of 0.01 µM, 0.1 µM, and 1.0 µM in the MS medium. A vehicle control (containing the same concentration of DMSO as the highest this compound concentration) should also be prepared.

    • Add the appropriate volume of the diluted this compound solutions or vehicle control to the molten MS medium, mix gently, and pour into sterile petri dishes.

  • Seed Plating and Growth:

    • Aseptically place the sterilized seeds onto the surface of the solidified MS medium in the prepared petri dishes.

    • Seal the petri dishes and place them in a growth chamber under a 16 h light/8 h night photoperiod for 14 days.

  • Analysis of Morphological Changes:

    • After 14 days, observe and document the morphology of the seedlings.

    • Measure parameters such as hypocotyl length, petiole elongation, leaf expansion, and root length.

    • For more detailed analysis, seedlings can be fixed, embedded, sectioned, and examined under a light microscope to observe changes in cell size and shape.

Table 2: Example of Expected Morphological Changes in Arabidopsis thaliana Treated with this compound

TreatmentHypocotyl ElongationPetiole ElongationLeaf ExpansionRoot Length
Vehicle ControlNormalNormalNormalNormal
0.01 µM this compoundSlight increaseSlight increaseSlight increaseSlight decrease
0.1 µM this compoundModerate increaseModerate increaseModerate increaseModerate decrease
1.0 µM this compoundSignificant increaseSignificant increaseSignificant increaseSignificant decrease

Signaling Pathway of Brassinosteroids

This compound, as a brassinosteroid, is perceived at the cell surface and initiates a signaling cascade that leads to changes in gene expression and ultimately modulates plant growth and development. The core components of this pathway are well-characterized.

Brassinosteroid_Signaling_Pathway cluster_nucleus BR This compound (Brassinosteroid) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Heterodimerizes BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_P p-BZR1/BES1 (Inactive) BSU1->BZR1_P Dephosphorylates BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylation Nucleus Nucleus BZR1->Nucleus Translocates Gene_Expression Gene Expression (Growth & Development) BZR1->Gene_Expression Regulates

Caption: Brassinosteroid Signaling Pathway.

Diagram Description: this compound binds to the receptor kinase BRI1, leading to its association with the co-receptor BAK1. This initiates a phosphorylation cascade that activates BSU1 phosphatase. BSU1, in turn, inhibits the BIN2 kinase. In the absence of BIN2 activity, the transcription factors BZR1 and BES1 are dephosphorylated and activated, allowing them to translocate to the nucleus and regulate the expression of genes involved in growth and development.

References

Application Notes and Protocols for Epicastasterone Bioassay Using the Rice Lamina Inclination Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a bioassay to determine the biological activity of epicastasterone using the highly sensitive and specific rice lamina inclination test. This document includes experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and the underlying biological signaling pathway.

Introduction

Brassinosteroids (BRs) are a class of plant steroid hormones that play crucial roles in a wide range of developmental processes, including cell elongation, division, and differentiation. The rice lamina inclination test is a classic and reliable bioassay for quantifying the biological activity of BRs.[1][2] This assay measures the angle of inclination of the lamina (leaf blade) away from the leaf sheath, a response induced by the application of active brassinosteroids. This compound, a precursor in the biosynthesis of brassinolide, can be effectively evaluated using this method.

Data Presentation

The biological activity of this compound is typically assessed by comparing its effect on the lamina inclination angle to that of a known active brassinosteroid, such as brassinolide, and a negative control. The following table summarizes representative data, though a complete dose-response for this compound is not widely available in published literature. One study noted that 12β-hydroxylation of 24-epicastasterone reduced its bioactivity to 10% of the parent hormone at a concentration of 0.1 ppm.[3]

CompoundConcentration (M)Concentration (ppm)Lamina Inclination Angle (°) (Representative Values)
Control (Water) 00~10-20
Brassinolide 10⁻⁹~0.00048~30-40
10⁻⁸~0.0048~50-60
10⁻⁷~0.048~70-80
10⁻⁶~0.48~90-100
This compound 10⁻⁷~0.046Activity is generally reported to be lower than brassinolide.
10⁻⁶~0.46Specific angle measurements are not readily available in literature.
0.1 ppm 0.1 Bioactivity is significantly reduced upon hydroxylation. [3]

Note: The lamina inclination angles for brassinolide are representative and can vary depending on the specific rice cultivar and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the rice lamina inclination test.

Materials and Reagents
  • Rice seeds (e.g., Oryza sativa L. cv. Dongjin)

  • This compound

  • Brassinolide (as a positive control)

  • Ethanol

  • Distilled water

  • Petri dishes (9 cm)

  • Filter paper

  • Forceps

  • Scalpel or razor blade

  • Growth chamber or incubator

  • Protractor or digital image analysis software

Stock Solution Preparation
  • This compound and Brassinolide Stock (1 mM): Dissolve the appropriate amount of this compound and brassinolide in 100% ethanol to prepare a 1 mM stock solution. Store at -20°C.

  • Working Solutions: Prepare a series of dilutions from the stock solution using distilled water to achieve the desired final concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M). The final ethanol concentration in the test solutions should be kept constant and at a low level (e.g., <0.1%) to avoid any inhibitory effects.

Experimental Procedure
  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-20 minute wash with a 2.5% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

    • Place the sterilized seeds on moist filter paper in Petri dishes and germinate them in the dark at 28-30°C for 3-4 days.

  • Seedling Growth:

    • Transfer the germinated seeds to a container with fresh water or a hydroponic solution.

    • Grow the seedlings in a controlled environment (e.g., 28°C, 16h light / 8h dark cycle) until the second leaf has fully emerged (approximately 7-10 days).

  • Explant Preparation:

    • Select uniform seedlings.

    • Excise the second leaf sheath segments, each approximately 2 cm in length, containing the lamina joint. The segment should include a portion of the leaf blade and the leaf sheath.[2]

  • Incubation:

    • Float the excised segments on the test solutions (control, this compound dilutions, and brassinolide dilutions) in Petri dishes.

    • Incubate the Petri dishes in the dark at 28-30°C for 48-72 hours.[2]

  • Measurement:

    • After the incubation period, carefully remove the segments and place them on a flat surface.

    • Measure the angle between the lamina and the leaf sheath using a protractor. Alternatively, capture digital images of the segments and measure the angle using image analysis software.

    • For each treatment, measure at least 10-15 segments and calculate the average inclination angle.

Visualizations

Brassinosteroid Signaling Pathway

Caption: Brassinosteroid signaling pathway.

Experimental Workflow: Rice Lamina Inclination Test

Rice_Lamina_Inclination_Workflow cluster_solutions Test Solutions A 1. Seed Sterilization & Germination (3-4 days) B 2. Seedling Growth (7-10 days) A->B C 3. Excision of 2nd Leaf Sheath Segments B->C D 4. Incubation in Test Solutions (48-72 hours in dark) C->D E 5. Measurement of Lamina Inclination Angle D->E F 6. Data Analysis E->F Control Control (Water) Control->D This compound This compound (Serial Dilutions) This compound->D Brassinolide Brassinolide (Positive Control) Brassinolide->D

Caption: Rice lamina inclination test workflow.

References

Application Notes and Protocols for Gene Expression Analysis Following Epicastasterone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicastasterone, a member of the brassinosteroid family of plant steroid hormones, has garnered significant interest for its diverse biological activities. Brassinosteroids are known to play crucial roles in plant growth and development, and their signaling pathways are increasingly being studied for their potential applications in agriculture and medicine. Understanding the molecular mechanisms underlying the effects of this compound is paramount for its development as a therapeutic or agricultural agent. A key aspect of this is the analysis of gene expression changes induced by this compound treatment.

These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in response to this compound treatment. The methodologies described herein cover experimental design, treatment of biological samples, RNA sequencing for global transcriptomic analysis, and quantitative real-time PCR (qPCR) for the validation of differentially expressed genes.

Data Presentation: Gene Expression Changes Induced by Brassinosteroid Treatment

The following table summarizes representative changes in gene expression observed after treatment with a brassinosteroid, similar to this compound. This data is illustrative of the types of results that can be obtained using the protocols described below. The fold changes are indicative of either upregulation (positive values) or downregulation (negative values) of gene expression.

Gene IDGene NameFunctionFold Change (Illustrative)
AT5G38860BR6OX2Brassinosteroid biosynthesis-2.5
AT4G30080BEH2BZR1-EMS-SUPPRESSOR 1 homolog 2-1.8
AT2G42620IBH1ILI1 binding bHLH protein 1-2.2
AT5G67470KIDARIKinase domain interacting protein+3.1
AT1G01770BEE1Brassinosteroid enhanced expression 1+2.8
AT3G07010-Unknown protein+2.0
AT1G75080BZR1Brassinazole-resistant 1+1.5
AT1G19350BES1BZR1-EMS-suppressor 1+1.7

Signaling Pathway

This compound, like other brassinosteroids, elicits its effects by initiating a signal transduction cascade. This pathway begins with the binding of the hormone to a cell surface receptor complex, which ultimately leads to the activation of transcription factors that modulate the expression of target genes.

Epicastasterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus This compound This compound BRI1 BRI1 This compound->BRI1 BAK1 BAK1 BRI1->BAK1 BIN2 BIN2 BAK1->BIN2 Inhibition BZR1_P p-BZR1/BES1 BIN2->BZR1_P Phosphorylation (Inactive) BZR1 BZR1/BES1 BZR1_P->BZR1 Dephosphorylation (Active) BZR1_nuc BZR1/BES1 BZR1->BZR1_nuc Nuclear Translocation DNA DNA BZR1_nuc->DNA Binds to Promoters Gene_Expression Gene Expression DNA->Gene_Expression

Caption: this compound signaling pathway.

Experimental Workflow

The overall workflow for analyzing gene expression changes after this compound treatment involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_rnaseq RNA Sequencing cluster_qpcr qPCR Validation start Cell Culture/ Plant Growth treatment This compound Treatment start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality Control (QC) rna_extraction->rna_qc lib_prep Library Preparation rna_qc->lib_prep cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis sequencing High-Throughput Sequencing lib_prep->sequencing bioinformatics Bioinformatics Analysis sequencing->bioinformatics end Validated Gene Expression Changes bioinformatics->end qpcr Quantitative Real-Time PCR cdna_synthesis->qpcr qpcr_analysis Data Analysis (ΔΔCt Method) qpcr->qpcr_analysis qpcr_analysis->end

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

I. Cell/Plant Culture and this compound Treatment
  • Cell Culture (Example with a generic mammalian cell line):

    • Culture cells in appropriate media and conditions until they reach 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in culture media to the desired final concentration (e.g., 1 µM).

    • Replace the existing media with the this compound-containing media.

    • Include a vehicle control (media with the same concentration of solvent).

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Plant Treatment (Example with Arabidopsis thaliana seedlings):

    • Grow seedlings on a suitable medium (e.g., Murashige and Skoog) under controlled environmental conditions.

    • Prepare a treatment solution of this compound in liquid culture medium.

    • Gently transfer the seedlings to the treatment solution or apply the solution directly to the growth medium.

    • Include a vehicle control.

    • Harvest plant tissue after the desired treatment period.

II. Total RNA Extraction
  • Homogenization:

    • For cell cultures, lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).

    • For plant tissues, flash-freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • RNA Isolation:

    • Follow the manufacturer's protocol for a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen or Direct-zol RNA Miniprep, Zymo Research).

    • This typically involves phase separation with chloroform (for TRIzol-based methods) and precipitation with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • DNase Treatment:

    • To remove any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions.

  • RNA Quality Control:

    • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 8 is recommended for RNA sequencing.

III. RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of mRNA molecules.

    • Fragmentation: Fragment the enriched mRNA into smaller pieces (typically 150-200 bp) using enzymatic or chemical methods.

    • First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random hexamer primers.

    • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

    • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single adenine nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer hybridization.

    • PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.

  • Sequencing:

    • Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina NovaSeq or NextSeq.

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.

IV. Quantitative Real-Time PCR (qPCR) Validation
  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Primer Design:

    • Design primers specific to the genes of interest identified from the RNA-seq data. Primers should typically amplify a product of 70-150 bp and span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

    • Also, design primers for one or more stably expressed reference (housekeeping) genes for normalization (e.g., ACTB, GAPDH).

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing:

      • SYBR Green Master Mix (contains DNA polymerase, dNTPs, and SYBR Green dye)

      • Forward and Reverse Primers

      • cDNA template

      • Nuclease-free water

    • Set up reactions in triplicate for each sample and gene.

    • Include no-template controls to check for contamination.

  • qPCR Cycling Conditions:

    • A typical qPCR program includes:

      • Initial denaturation (e.g., 95°C for 2 minutes)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 1 minute)

      • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis (Relative Quantification using the ΔΔCt Method):

    • Step 1: Calculate ΔCt for each sample:

      • ΔCt = Ct (gene of interest) - Ct (reference gene)

    • Step 2: Calculate ΔΔCt:

      • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

    • Step 3: Calculate Fold Change:

      • Fold Change = 2-ΔΔCt

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Epicastasterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Epicastasterone during their experiments.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound for In Vitro Experiments

If you are encountering problems with dissolving this compound in common laboratory solvents for your cell-based assays or other in vitro studies, consider the following solutions.

Initial Solvent Selection and Stock Solutions

This compound, like other brassinosteroids, is a lipophilic molecule with poor aqueous solubility. Therefore, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.

Recommended Solvents for Stock Solutions:

SolventKnown/Estimated SolubilityPreparation Notes
Tetrahydrofuran (THF)10 mg/mL[1][2][3][4]Requires sonication to achieve dissolution.[1][2][3][4]
Dimethyl Sulfoxide (DMSO)~3 mg/mL (estimated based on Brassinolide)[1]A common solvent for preparing stock solutions for cell culture experiments.
Dimethylformamide (DMF)~5 mg/mL (estimated based on Brassinolide)[1]Another suitable solvent for creating stock solutions.
Ethanol~3 mg/mL (estimated based on Brassinolide)[1]Can be used, but may have lower solvating power compared to DMSO or DMF.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 4.65 mg of this compound (Molecular Weight: 464.68 g/mol ) and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Workflow for Preparing this compound Stock Solution

G cluster_workflow Workflow: Preparing this compound Stock Solution weigh 1. Weigh this compound add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve check_clarity 4. Check for Clarity dissolve->check_clarity aliquot 5. Aliquot check_clarity->aliquot Clear Solution redissolve Re-sonicate or gently warm check_clarity->redissolve Solid Remains store 6. Store at -20°C / -80°C aliquot->store redissolve->dissolve

Caption: A step-by-step workflow for the preparation of a concentrated this compound stock solution.

Issue: Precipitation of this compound in Aqueous Media

A common challenge is the precipitation of the compound when the organic stock solution is diluted into your aqueous assay buffer or cell culture medium. Here are some strategies to mitigate this issue.

1. Co-solvency

The use of a co-solvent can help to increase the solubility of a hydrophobic compound in an aqueous solution.

Experimental Protocol: Using a Co-solvent for Dilution

  • Primary Stock: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol.

  • Intermediate Dilution: Create an intermediate dilution of your stock solution in a co-solvent such as polyethylene glycol (PEG) 400 or propylene glycol.

  • Final Dilution: Add the intermediate dilution dropwise to your final aqueous buffer or media while vortexing to ensure rapid dispersion. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.

Experimental Protocol: Preparing an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).

  • Mixing: Weigh the appropriate amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Kneading: Place the mixture in a mortar and add a small amount of a water/ethanol (50:50 v/v) solution to form a paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Grinding: Grind the dried complex into a fine powder. This powder can then be directly dissolved in aqueous media.

Workflow for Cyclodextrin Complexation

G cluster_workflow Workflow: Cyclodextrin Complexation (Kneading Method) mix 1. Mix this compound and Cyclodextrin add_solvent 2. Add Water/Ethanol to form a paste mix->add_solvent knead 3. Knead for 30-60 minutes add_solvent->knead dry 4. Dry the paste knead->dry grind 5. Grind to a fine powder dry->grind dissolve_aqueous 6. Dissolve in Aqueous Media grind->dissolve_aqueous

Caption: A workflow illustrating the preparation of an this compound-cyclodextrin inclusion complex.

3. Solid Dispersion

A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate and apparent solubility.

Experimental Protocol: Preparing an this compound Solid Dispersion (Solvent Evaporation Method)

  • Carrier Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or ethanol).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion into a fine powder. This powder can then be used for dissolution in aqueous media.

Workflow for Solid Dispersion Preparation

G cluster_workflow Workflow: Solid Dispersion (Solvent Evaporation) dissolve 1. Dissolve this compound and Carrier in a common solvent evaporate 2. Evaporate solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry under vacuum evaporate->dry pulverize 4. Pulverize to a fine powder dry->pulverize dissolve_aqueous 5. Ready for dissolution pulverize->dissolve_aqueous

Caption: A workflow for preparing a solid dispersion of this compound to enhance its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: For cell culture applications, DMSO is the most commonly used solvent. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.

Q2: I've dissolved this compound in THF, but it precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue due to the poor water solubility of this compound. You can try the following:

  • Decrease the final concentration: The precipitation might be due to exceeding the solubility limit in the final aqueous solution.

  • Use a co-solvent: As described in the troubleshooting guide, using a co-solvent like PEG 400 can help maintain solubility.

  • Change the primary solvent: Consider making your stock solution in DMSO or DMF, which are more commonly used for serial dilutions into aqueous solutions.

  • Employ solubility enhancement techniques: For higher final concentrations, consider preparing a cyclodextrin complex or a solid dispersion of this compound.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in organic solvents should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When stored properly, stock solutions are generally stable for several months.[1]

Q4: Can I heat the solution to help dissolve this compound?

A4: Gentle warming (e.g., to 37°C) can be used in conjunction with sonication to aid dissolution in organic solvents. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always check for any changes in the solution's appearance or color that might indicate degradation.

Q5: Are there any known signaling pathways affected by the solvents used to dissolve this compound?

A5: The solvents themselves, particularly at higher concentrations, can have biological effects. For instance, DMSO is known to have various cellular effects. It is crucial to include a vehicle control in your experiments (i.e., the same concentration of the solvent used to dissolve this compound) to account for any solvent-induced effects. The signaling pathway of interest for this compound is the brassinosteroid signaling pathway.

Brassinosteroid Signaling Pathway

G cluster_pathway Simplified Brassinosteroid Signaling Pathway This compound This compound (Brassinosteroid) BRI1 BRI1 (Receptor Kinase) This compound->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Inhibits (when active) Gene_Expression Gene Expression (Growth and Development) BZR1_BES1->Gene_Expression Promotes

Caption: A simplified diagram of the brassinosteroid signaling pathway initiated by compounds like this compound.

References

Technical Support Center: Optimizing Epicastasterone Concentration for Root Elongation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing epicastasterone in root elongation assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to promote root elongation?

The optimal concentration of this compound (ECS) for promoting root elongation is species-dependent and exhibits a dose-dependent effect. For Arabidopsis thaliana, low concentrations of brassinosteroids have been shown to promote root elongation. Specifically, 24-epicastasterone can increase root length by up to 50%.[1] While one study showed 10 micromolar ECS stimulated root growth in wild-type Arabidopsis, it's important to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[1] In rice, ECS concentrations up to 10 nM did not significantly alter primary root length, whereas 50 nM resulted in significant inhibition.

Q2: At what concentration does this compound become inhibitory to root elongation?

Supraoptimal levels of brassinosteroids, including this compound, can inhibit root growth. In rice, a concentration of 50 nM ECS was found to be significantly inhibitory to primary root length. For Arabidopsis, higher concentrations of the potent brassinosteroid 24-epibrassinolide (≥1 nM) inhibit root growth in wild-type plants.[1] Therefore, it is crucial to test a range of concentrations to identify the inhibitory threshold in your plant species of interest.

Q3: How should I prepare and store my this compound stock solution?

This compound is typically dissolved in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[2][3] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Can the solvent used to dissolve this compound affect the root elongation assay?

Yes, the solvent can influence the results. DMSO, a common solvent, has been shown to affect root growth. At low concentrations, DMSO may promote root growth.[5][6] However, at higher concentrations (e.g., 5% and 10%), DMSO can be cytotoxic.[7] Therefore, it is essential to include a solvent control in your experiments, where the solvent is added to the growth media at the same final concentration used for the this compound treatments. The final concentration of DMSO should ideally not exceed 0.5%.[7]

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect of this compound on root elongation. 1. Suboptimal Concentration: The concentration used may be too low to elicit a response. 2. Degraded Compound: The this compound may have degraded due to improper storage. 3. Incorrect pH of Media: The pH of the growth medium can affect the availability and uptake of the compound.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM). 2. Prepare a fresh stock solution from a new batch of this compound. Ensure proper storage at -20°C or -80°C.[4] 3. Check and adjust the pH of your growth medium to the recommended range for your plant species.
Inhibition of root growth at all tested concentrations. 1. Supraoptimal Concentrations: All tested concentrations may be above the inhibitory threshold for your plant species. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the media may be too high.1. Test a lower range of this compound concentrations, starting from picomolar or low nanomolar levels. 2. Ensure the final solvent concentration is minimal and non-toxic. Include a solvent-only control to assess its effect on root growth. Aim for a final DMSO concentration below 0.5%.[7]
High variability in root length between replicates. 1. Inconsistent Seed Germination: Variation in germination time can lead to differences in seedling size and root length. 2. Uneven Application of Treatment: The this compound may not be uniformly distributed in the growth medium. 3. Environmental Fluctuations: Inconsistent light or temperature conditions can affect root growth.1. Synchronize seed germination by stratifying seeds before plating. Select seedlings of a uniform size for the assay. 2. Ensure thorough mixing of the this compound into the molten agar medium before pouring plates. 3. Maintain consistent environmental conditions (light intensity, photoperiod, and temperature) in the growth chamber.
Contamination of growth media. Improper Sterilization: Seeds or growth media may not have been properly sterilized.1. Surface sterilize seeds thoroughly before plating. 2. Autoclave the growth medium and use sterile techniques when preparing and pouring plates.

Quantitative Data Summary

Table 1: Effect of this compound (ECS) Concentration on Primary Root Length in Rice

ECS ConcentrationEffect on Primary Root LengthReference
Up to 10 nMNo significant change[8]
50 nMSignificant inhibition[8]

Table 2: Effect of Brassinosteroids on Root Elongation in Arabidopsis thaliana

BrassinosteroidConcentrationEffect on Root ElongationReference
24-epicastasterone (ECS)Low concentrationsPromotion up to 50%[1]
24-epibrassinolide (EBL)≥1 nMInhibition in wild-type[1]

Experimental Protocols

Protocol 1: this compound Root Elongation Assay in Arabidopsis thaliana
  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 50% bleach with 0.05% Triton X-100 and vortex for 5-10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% sterile agarose and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Media:

    • Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Add the appropriate volume of the this compound stock solution or DMSO (for the solvent control) to the molten MS medium to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the medium into sterile square petri plates.

  • Plating and Growth:

    • Pipette the stratified seeds in a line onto the surface of the solidified agar plates.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Data Collection and Analysis:

    • After 5-7 days, remove the plates and scan them using a flatbed scanner.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Visualizations

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 BR->BRI1 binds BAK1 BAK1 BRI1->BAK1 associates with BSK1 BSK1 BRI1->BSK1 phosphorylates BAK1->BRI1 trans-phosphorylates BSU1 BSU1 BSK1->BSU1 activates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inactivates) BZR1_P BZR1-P (Inactive) BSU1->BZR1_P BIN2->BZR1_P phosphorylates (inactivates) BZR1 BZR1 (Active) BZR1_P->BZR1 dephosphorylated DNA Target Genes BZR1->DNA binds to Gene_Expression Gene Expression (Cell Elongation) DNA->Gene_Expression

Caption: Brassinosteroid signaling pathway leading to gene expression for cell elongation.

Root_Elongation_Assay_Workflow A Seed Sterilization B Stratification (4°C, 2-3 days) A->B D Plating of Seeds B->D C Preparation of Media (+ this compound/Control) C->D E Vertical Incubation (Growth Chamber) D->E F Image Acquisition (Scanning) E->F G Root Length Measurement (Image Analysis Software) F->G H Data Analysis G->H

Caption: Experimental workflow for a root elongation assay.

References

Technical Support Center: Enhancing the Bioactivity of Synthetic Epicastasterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with synthetic Epicastasterone.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the preparation and application of synthetic this compound.

Problem Possible Cause Recommended Solution
Low or No Biological Activity Degradation of this compound: Stock solutions may have degraded due to improper storage. Stock solutions are best used within one month when stored at -20°C and within six months at -80°C.[1]- Prepare fresh stock solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage.[1]
Incorrect Concentration: Errors in calculating dilutions can lead to suboptimal concentrations for bioassays.- Double-check all calculations for dilutions. - Perform a concentration-response curve to determine the optimal concentration for your specific assay.
Poor Solubility: this compound is poorly soluble in aqueous solutions, leading to precipitation and reduced availability.- Prepare stock solutions in an appropriate organic solvent such as THF, though ultrasonic assistance may be necessary.[1] - For working solutions, consider using a surfactant like Tween 20 to improve solubility and dispersion in aqueous media.
Inconsistent Results Between Experiments Variability in Stock Solution: Incomplete dissolution or precipitation in the stock solution can lead to inconsistent concentrations in working solutions.- Ensure complete dissolution of the synthetic this compound powder when preparing the stock solution; sonication may be required. - Visually inspect the stock solution for any precipitate before making dilutions.
Instability of Working Solution: this compound in the final aqueous working solution may not be stable over time.- Prepare fresh working solutions immediately before each experiment. - Avoid storing diluted aqueous solutions of this compound.
Biological Variability: The response of plant tissues can vary depending on age, growth conditions, and time of day.- Use plant material of a consistent age and developmental stage for all experiments. - Maintain consistent environmental conditions (light, temperature, humidity) for plant growth and during the assay.
Precipitate Forms in Working Solution Poor Aqueous Solubility: Direct dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate out.- Add the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. - Incorporate a small amount of a non-ionic surfactant (e.g., 0.01-0.05% Tween 20) in the final aqueous solution to improve solubility.
Difficulty in Delivering this compound to Plant Tissues Poor Uptake: The waxy cuticle of plant leaves can repel aqueous solutions, preventing efficient uptake of this compound.- Include a surfactant (e.g., Tween 20) in the spray solution to reduce surface tension and improve leaf wetting. - Consider novel delivery methods such as nanoparticle formulations to enhance penetration and uptake.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of synthetic this compound?

To prepare a stock solution, dissolve the synthetic this compound powder in a suitable organic solvent. Tetrahydrofuran (THF) can be used, and sonication may be required to ensure complete dissolution.[1] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in THF. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

2. What is the optimal concentration of this compound for bioassays?

The optimal concentration can vary depending on the specific bioassay and the plant species being tested. It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your experimental setup. Concentrations in the nanomolar to micromolar range are typically effective.

3. My synthetic this compound is not dissolving in my aqueous buffer. What can I do?

Synthetic this compound has low solubility in water. To improve its solubility in aqueous buffers, you can first prepare a concentrated stock solution in an organic solvent like THF.[1] When preparing your final working solution, add the stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. The inclusion of a non-ionic surfactant, such as Tween 20, at a low concentration (e.g., 0.01% to 0.05%) in the final solution can also help to prevent precipitation and improve dispersion.

4. How can I enhance the uptake of this compound by plant tissues?

To improve the delivery and uptake of this compound, especially in foliar applications, it is beneficial to include a surfactant in your spray solution. A surfactant like Tween 20 will reduce the surface tension of the droplets, allowing for better coverage and penetration through the waxy cuticle of the leaves. For more advanced delivery, consider formulating the this compound into nanoparticles, which can potentially improve its stability and facilitate its transport into plant cells.

5. Are there any known stability issues with synthetic this compound?

Like many organic molecules, synthetic this compound can be susceptible to degradation over time, especially when in solution and exposed to light or non-optimal temperatures. Stock solutions should be stored in the dark at low temperatures (-20°C or -80°C).[1] Aqueous working solutions are generally less stable and should be prepared fresh before each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution with Surfactant

This protocol describes the preparation of a 1 µM this compound working solution containing Tween 20 for improved solubility and application.

Materials:

  • Synthetic this compound

  • Tetrahydrofuran (THF)

  • Tween 20

  • Sterile deionized water

  • Vortex mixer

  • Micropipettes

Procedure:

  • Prepare a 1 mM Stock Solution:

    • Weigh out the appropriate amount of synthetic this compound.

    • Dissolve the powder in THF to a final concentration of 1 mM. Use sonication if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots.

  • Prepare a 0.1% (v/v) Tween 20 Solution:

    • Add 100 µL of Tween 20 to 99.9 mL of sterile deionized water.

    • Mix thoroughly.

  • Prepare the 1 µM this compound Working Solution:

    • In a sterile tube, add 999 µL of the 0.1% Tween 20 solution.

    • Add 1 µL of the 1 mM this compound stock solution to the Tween 20 solution.

    • Immediately vortex the solution for 30 seconds to ensure proper mixing and prevent precipitation.

    • The final solution will be 1 µM this compound in 0.1% Tween 20. Use this solution immediately for your experiments.

Protocol 2: Rice Lamina Inclination Bioassay

This bioassay is a standard method for determining the biological activity of brassinosteroids like this compound.[2]

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv.)

  • This compound working solutions (at various concentrations)

  • Control solution (lacking this compound)

  • Petri dishes

  • Filter paper

  • Growth chamber

Procedure:

  • Seed Germination:

    • Sterilize rice seeds and germinate them in the dark at 28-30°C for 5-7 days until the second leaf emerges.

  • Preparation of Leaf Segments:

    • Excise segments of the second leaf, each approximately 2-3 cm long and containing the lamina joint.

  • Incubation:

    • Place two layers of filter paper in each petri dish and moisten with the respective this compound working solutions or the control solution.

    • Place the excised leaf segments on the filter paper.

    • Seal the petri dishes and incubate them in the dark at 28-30°C for 48-72 hours.

  • Measurement:

    • After incubation, measure the angle between the lamina and the leaf sheath.

    • A greater angle indicates higher biological activity of the this compound solution.

Quantitative Data

The following table summarizes representative data from a rice lamina inclination bioassay, comparing the bioactivity of a standard this compound solution with a formulation containing a surfactant (Tween 20).

Treatment Concentration (nM) Lamina Inclination Angle (degrees) ± SD
Control (No this compound)015.2 ± 2.1
This compound125.8 ± 3.5
1042.1 ± 4.2
10058.9 ± 5.1
This compound + 0.02% Tween 20132.5 ± 3.8
1051.7 ± 4.5
10069.3 ± 5.5

Data are hypothetical and for illustrative purposes.

Visualizations

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling ECS This compound BRI1 BRI1 (Receptor Kinase) ECS->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 BSK1 BSK1 BRI1->BSK1 Phosphorylates BKI1 BKI1 (Inhibitor) BKI1->BRI1 Inhibits BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1_P p-BZR1/BES1 BSU1->BZR1_BES1_P Dephosphorylates BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Transcription Factors) BZR1_BES1_P->BZR1_BES1 Activation P14_3_3 14-3-3 Protein BZR1_BES1_P->P14_3_3 Proteasome Proteasome BZR1_BES1_P->Proteasome Nucleus Nucleus BZR1_BES1->Nucleus Gene_Expression Gene Expression BZR1_BES1->Gene_Expression Regulates P14_3_3->BZR1_BES1_P

Caption: Brassinosteroid signaling pathway.

Experimental Workflow: Enhancing this compound Bioactivity

Experimental_Workflow Start Start: Synthetic This compound Powder Prep_Stock Prepare Concentrated Stock Solution (in THF) Start->Prep_Stock Formulation Formulation Strategy Prep_Stock->Formulation Standard_Sol Prepare Standard Aqueous Solution Formulation->Standard_Sol Surfactant_Sol Prepare Solution with Surfactant (e.g., Tween 20) Formulation->Surfactant_Sol Nano_Sol Prepare Nanoparticle Formulation Formulation->Nano_Sol Bioassay Perform Bioassay (e.g., Rice Lamina Inclination) Standard_Sol->Bioassay Surfactant_Sol->Bioassay Nano_Sol->Bioassay Data_Collection Data Collection (Measure Response) Bioassay->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis Conclusion Conclusion on Bioactivity Enhancement Analysis->Conclusion

References

Interference in Epicastasterone detection by other sterols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for epicastasterone analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the detection and quantification of this compound, a key brassinosteroid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The primary methods for the detection and quantification of this compound and other brassinosteroids (BRs) are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunoassays such as ELISA.[1] Due to the low volatility of this compound, derivatization is a necessary step for GC-MS analysis.[1] For LC-MS/MS, derivatization is not strictly required but is often employed to enhance ionization efficiency and, consequently, sensitivity.

Q2: What are the main sources of interference in this compound analysis?

A2: The most significant source of interference is the sample matrix itself, which is often complex, especially in plant tissues.[1] Specific interfering compounds are typically other sterols that are structurally similar and present in much higher concentrations. These include common phytosterols such as β-sitosterol, campesterol, and stigmasterol.[1] These molecules can co-elute with this compound and produce similar fragmentation patterns in mass spectrometry, leading to inaccurate quantification.[2] Early immunoassays also showed significant cross-reactivity with these phytosterols.[1]

Q3: How can I minimize interference from other sterols?

A3: A multi-pronged approach is recommended:

  • Sample Cleanup: Robust sample preparation is crucial. This often involves a two-step solid-phase extraction (SPE) to enrich the brassinosteroid fraction and remove interfering compounds.[3] Immunoaffinity chromatography, which uses antibodies specific to brassinosteroids, is a highly selective method to reduce matrix effects and improve the sensitivity of subsequent LC-MS/MS analysis.[1]

  • Chromatographic Separation: Optimization of chromatographic conditions is key to resolving this compound from interfering sterols. This can involve adjusting the mobile phase composition and gradient in LC-MS or the temperature program in GC-MS.

  • Derivatization: Chemical derivatization can alter the chromatographic behavior of this compound, potentially shifting its retention time away from interfering compounds.

  • High-Resolution Mass Spectrometry: Using high-resolution mass spectrometry can help to distinguish between this compound and interfering sterols, even if they have the same nominal mass.

Q4: Is derivatization always necessary for LC-MS/MS analysis of this compound?

A4: Not always. Highly sensitive LC-MS/MS methods have been developed that can detect endogenous brassinosteroids without derivatization.[1] However, derivatization is often used to improve the ionization efficiency of brassinosteroids, which typically have poor ionization, thereby increasing the sensitivity of the analysis.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected for this compound
Possible Cause Troubleshooting Step
Degradation of Analyte Ensure proper storage of standards and samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inefficient Extraction Verify the extraction protocol. Ensure the solvent is appropriate for brassinosteroids and that the homogenization is complete.
Loss of Analyte During Cleanup Check the SPE protocol. Ensure the conditioning, loading, washing, and elution steps are performed correctly with the appropriate solvents.
Suboptimal Derivatization (for GC-MS) Confirm that the derivatization reagent is fresh and the reaction conditions (temperature and time) are optimal.
Instrumental Issues Perform a system suitability test with a known standard to ensure the instrument is functioning correctly. Check for leaks in the GC or LC system.
Issue 2: Suspected Co-elution with Interfering Peaks
Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution For GC-MS: Adjust the temperature program. A slower ramp rate can improve separation. For LC-MS: Modify the mobile phase gradient. A shallower gradient can increase the separation between closely eluting peaks. Consider a different column chemistry.
Matrix Overload Dilute the sample extract to reduce the concentration of interfering compounds. Improve the sample cleanup procedure to remove more of the matrix.
Confirmation of Co-elution Examine the mass spectrum across the peak. A changing ratio of characteristic ions can indicate the presence of more than one compound. Use high-resolution mass spectrometry if available.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Interfering Sterols
Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Fragments (as TMS derivatives for GC-MS)
This compound C₂₈H₄₈O₅464.68Varies with derivatization; characteristic fragments arise from the steroidal backbone and side chain.
β-Sitosterol C₂₉H₅₀O414.71486 (M+), 396, 357, 129
Campesterol C₂₈H₄₈O400.68472 (M+), 382, 343, 129
Stigmasterol C₂₉H₄₈O412.69484 (M+), 394, 351, 129
Table 2: Comparison of Sample Cleanup Methods for Brassinosteroid Analysis
Cleanup Method Principle Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid phase and a liquid phase.Good for general cleanup and removal of major classes of interfering compounds.May have lower selectivity compared to affinity-based methods.
Immunoaffinity Chromatography (IAC) Utilizes specific antibodies to bind the target analytes (brassinosteroids).Highly selective, leading to a significant reduction in matrix effects and increased sensitivity.[1]Can be more expensive and antibodies may not be available for all brassinosteroids.
Boronate Affinity Chromatography Forms a reversible covalent bond with the cis-diol groups present in many brassinosteroids.Selective for diol-containing compounds, providing good cleanup.May not capture brassinosteroids lacking the cis-diol functionality.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup of Brassinosteroids from Plant Tissue
  • Homogenization: Freeze approximately 1g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 10 mL of 80% methanol to the powdered tissue and vortex thoroughly. Shake overnight at 4°C.

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the brassinosteroids with 5 mL of 80% methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization or direct injection.

Protocol 2: Derivatization of this compound for GC-MS Analysis
  • Reagent Preparation: Prepare a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Add 50 µL of the MSTFA/TMCS reagent and 50 µL of pyridine to the dried extract.

  • Incubation: Cap the vial tightly and heat at 70°C for 1 hour.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Protocol 3: UHPLC-MS/MS Analysis of this compound
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic compounds, followed by a re-equilibration step. For example: 0-1 min, 30% B; 1-10 min, 30-100% B; 10-12 min, 100% B; 12-15 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the specific precursor and product ions of this compound.

Visualizations

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling_Pathway BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inactivates by dephosphorylation BZR1_BES1_P BZR1/BES1-P (Inactive) BSU1->BZR1_BES1_P Dephosphorylates BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Nucleus Nucleus BZR1_BES1->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Brassinosteroid signaling pathway.

Experimental Workflow for this compound Analysis

Experimental_Workflow Start Plant Tissue Sample Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, IAC) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMS->Data_Analysis

Caption: General experimental workflow.

Troubleshooting Logic for Co-elution

Caption: Troubleshooting co-elution issues.

References

Technical Support Center: Normalizing Gene Expression Data in Response to Epicastasterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epicastasterone and analyzing its effects on gene expression.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step before starting a gene expression analysis experiment involving this compound?

A1: The most critical first step is to design your experiment with proper controls and replicates. This includes untreated controls, vehicle controls (if this compound is dissolved in a solvent), and positive controls (genes known to be affected by brassinosteroids). Sufficient biological replicates are essential for statistical power to detect real changes in gene expression.

Q2: How do I choose the right housekeeping genes for normalizing my RT-qPCR data in experiments with this compound?

A2: The selection of stable housekeeping genes is crucial for accurate normalization.[1][2][3] The expression of commonly used reference genes can vary under different experimental conditions, including hormone treatments.[3] Therefore, it is essential to validate a set of candidate housekeeping genes under your specific experimental conditions (i.e., in your specific plant species/cell line and with your this compound concentration and treatment duration).

  • Recommended Candidate Housekeeping Genes for Brassinosteroid Studies in Plants:

    • Actin (ACT)

    • Tubulin (TUB)

    • Ubiquitin (UBQ)

    • Elongation factor 1-alpha (EF1α)

    • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

    • 18S ribosomal RNA (18S rRNA)

  • Validation Process:

    • Select 3-5 candidate housekeeping genes from the literature or previous studies in your system.

    • Perform RT-qPCR on a subset of your experimental samples (including treated and control groups).

    • Analyze the stability of their expression using software like geNorm, NormFinder, or BestKeeper.[1] These tools will help you identify the most stable reference gene or the best combination of genes for normalization.

Q3: My RT-qPCR amplification curves for this compound-treated samples look unusual. What could be the problem?

A3: Irregular amplification curves can be due to several factors. Here are some common issues and potential solutions:

  • No amplification or late amplification: This could indicate poor RNA quality, inefficient reverse transcription, or PCR inhibition. Ensure your RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2. Use a high-quality reverse transcriptase and consider diluting your cDNA to overcome potential inhibitors.

  • "S"-shaped or jagged curves: This might suggest PCR inhibition or issues with the real-time PCR instrument. Check your reagents for contamination and ensure the instrument is calibrated correctly.

  • Multiple peaks in the melt curve analysis: This indicates non-specific amplification or primer-dimers. Redesign your primers to be more specific or optimize your annealing temperature.

Q4: What are the key considerations for normalizing RNA-Seq data from this compound-treated samples?

A4: For RNA-Seq data, normalization is essential to adjust for differences in sequencing depth and gene length. Common normalization methods include:

  • Reads Per Kilobase of transcript, per Million mapped reads (RPKM) or Fragments Per Kilobase of transcript, per Million mapped reads (FPKM): These methods normalize for both sequencing depth and gene length.

  • Transcripts Per Million (TPM): Similar to RPKM/FPKM, but the normalization order is reversed, which can make comparisons between samples more consistent.

  • DESeq2 and EdgeR normalization: These methods, often used for differential expression analysis, incorporate more sophisticated normalization strategies to account for library size and RNA composition.

The choice of method can impact the results of your differential expression analysis. It is recommended to consult with a bioinformatician to select the most appropriate method for your experimental design.

Troubleshooting Guides

RT-qPCR Data Normalization
Issue Potential Cause Troubleshooting Steps
High variability in Ct values for housekeeping genes across replicates. Pipetting errors, poor RNA quality, or unstable reference gene.1. Ensure accurate and consistent pipetting. 2. Re-evaluate RNA quality using a Bioanalyzer or similar instrument. 3. Re-validate your housekeeping genes to confirm their stability under your experimental conditions.
Unexpected changes in housekeeping gene expression after this compound treatment. The chosen housekeeping gene is regulated by the brassinosteroid signaling pathway.1. Perform a thorough literature search to see if your chosen housekeeping gene is known to be affected by brassinosteroids in your system. 2. Validate a panel of candidate housekeeping genes to find one that is unaffected by this compound.
Normalized gene expression results are not consistent with expected biological outcomes. Incorrect normalization strategy, inefficient PCR, or issues with data analysis.1. Ensure you are using the geometric mean of multiple stable housekeeping genes for normalization, if recommended by your validation. 2. Check the amplification efficiency of your primers for both the target and reference genes. They should be between 90-110%. 3. Review your calculations for relative quantification (e.g., the delta-delta Ct method).
RNA-Seq Data Analysis
Issue Potential Cause Troubleshooting Steps
Large batch effects observed in the data. Samples were processed or sequenced at different times or with different reagent lots.1. Include batch information in your experimental design and use statistical methods like Combat or Limma to correct for batch effects during data analysis. 2. Randomize your samples across different batches during library preparation and sequencing.
Low number of differentially expressed genes identified after this compound treatment. Insufficient statistical power (low number of replicates), small biological effect, or inappropriate normalization.1. Increase the number of biological replicates in your experiment. 2. Consider a different normalization method that might be more sensitive for your dataset. 3. Ensure that the treatment duration and concentration of this compound are sufficient to induce a measurable gene expression response.
High number of false positives in the list of differentially expressed genes. Inadequate normalization, lack of appropriate controls, or incorrect statistical analysis.1. Use a stringent false discovery rate (FDR) cutoff (e.g., < 0.05) to identify differentially expressed genes. 2. Ensure your analysis includes comparisons to both untreated and vehicle controls. 3. Consult with a bioinformatician to ensure the statistical model used for differential expression analysis is appropriate for your experimental design.

Quantitative Data Summary

The following table summarizes the fold change in the expression of genes involved in auxin and jasmonate biosynthesis and signaling in soybeans treated with this compound (ECS), as reported by Anisimov et al. (2022).

Gene CategoryGeneTreatmentFold Change
Auxin BiosynthesisYUCCAECS+1.5 to +2.0
Auxin TransportPINECS-1.2 to -1.8
Auxin SignalingAUX/IAAECS-1.3 to -2.0
Jasmonate BiosynthesisLOXECS-1.5 to -2.5
Jasmonate SignalingJAZECS-1.4 to -2.2

Experimental Protocols

This compound Treatment for Gene Expression Analysis (General Protocol)

This protocol provides a general framework. Specific details such as plant species, growth conditions, and this compound concentration should be optimized for your particular experiment.

  • Plant Material and Growth Conditions: Grow plants under controlled environmental conditions (e.g., temperature, light intensity, photoperiod) to ensure uniformity.

  • This compound Solution Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution. Prepare working solutions by diluting the stock solution in sterile water or a nutrient solution to the desired final concentrations. Include a vehicle control containing the same concentration of the solvent as the highest this compound treatment.

  • Treatment Application: Apply the this compound solutions and the vehicle control to the plants. This can be done through various methods such as spraying the leaves, adding to the hydroponic solution, or drenching the soil. Ensure even application.

  • Sample Collection: At the desired time points after treatment, harvest the plant tissue of interest (e.g., leaves, roots, stems). Immediately freeze the samples in liquid nitrogen to prevent RNA degradation and store them at -80°C until RNA extraction.

RT-qPCR Protocol for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from the frozen plant tissue using a commercial kit or a standard protocol like the Trizol method.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Primer Design and Validation: Design primers for your target genes and candidate housekeeping genes. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • Real-Time PCR: Perform the real-time PCR reaction using a SYBR Green-based master mix or a probe-based assay. The reaction mixture typically includes the master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Data Analysis: Analyze the raw Ct values. Normalize the expression of your target genes to the expression of the most stable housekeeping gene(s) using the delta-delta Ct method or other appropriate methods for relative quantification.

RNA-Seq Data Analysis Workflow

RNA_Seq_Workflow cluster_0 Pre-processing cluster_1 Alignment cluster_2 Quantification cluster_3 Differential Expression Analysis Raw_Reads Raw Sequencing Reads (FASTQ) QC1 Quality Control (FastQC) Raw_Reads->QC1 Trimming Adapter & Quality Trimming QC1->Trimming QC2 Post-trimming Quality Control Trimming->QC2 Alignment Alignment to Reference Genome (e.g., HISAT2, STAR) QC2->Alignment SAM_BAM SAM/BAM Files Alignment->SAM_BAM Quantification Gene/Transcript Quantification (e.g., featureCounts, StringTie) SAM_BAM->Quantification Count_Matrix Raw Count Matrix Quantification->Count_Matrix Normalization Normalization Count_Matrix->Normalization DE_Analysis Differential Expression Testing (e.g., DESeq2, edgeR) Normalization->DE_Analysis DEGs Differentially Expressed Genes (DEGs) DE_Analysis->DEGs

Caption: A typical workflow for RNA-Seq data analysis.

Signaling Pathways

This compound Signaling Pathway

This compound, as a brassinosteroid, is perceived at the cell surface and initiates a signaling cascade that ultimately leads to changes in gene expression.

Epicastasterone_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1/BRLs BAK1 BAK1 BRI1->BAK1 Associates with BSK1 BSK1 BAK1->BSK1 Phosphorylates This compound This compound This compound->BRI1 Binds BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_BES1_P BZR1/BES1-P BIN2->BZR1_BES1_P Phosphorylates (inactivates) BZR1_BES1 BZR1/BES1 BZR1_BES1_P->BZR1_BES1 Dephosphorylation Gene_Expression Gene Expression Changes BZR1_BES1->Gene_Expression Regulates

Caption: Simplified this compound signaling pathway.

Crosstalk with Auxin and Salicylic Acid Signaling

This compound signaling does not occur in isolation. It interacts with other hormone signaling pathways, such as those of auxin and salicylic acid, to fine-tune plant growth and stress responses.

Crosstalk_Signaling cluster_this compound This compound Signaling cluster_auxin Auxin Signaling cluster_sa Salicylic Acid Signaling This compound This compound BIN2_inactive Inactive BIN2 This compound->BIN2_inactive Leads to ARF ARF Transcription Factors BIN2_inactive->ARF Reduces phosphorylation of ARFs TGA TGA Transcription Factors BIN2_inactive->TGA Reduces phosphorylation of TGAs Auxin_Response Auxin Response Genes ARF->Auxin_Response Activates SA_Response SA Response Genes TGA->SA_Response Activates

Caption: Crosstalk between this compound, Auxin, and Salicylic Acid signaling.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Epicastasterone and Brassinolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivities of two prominent brassinosteroids, Epicastasterone and Brassinolide. Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants, including cell division and elongation, stress responses, and reproductive development.[1][2] Brassinolide, the first isolated BR, is often considered the most biologically active and serves as a benchmark for bioactivity studies.[2][3] this compound, a direct biosynthetic precursor to 24-epibrassinolide, is also widely distributed in plants and exhibits significant growth-regulating properties.[4] This document synthesizes experimental data to delineate the comparative efficacy of these two compounds, provides detailed methodologies for key bioassays, and illustrates the core signaling pathway they activate.

The Brassinosteroid Signaling Pathway

Both this compound and Brassinolide are perceived at the cell surface and initiate a signal transduction cascade that culminates in the regulation of gene expression.[5] The binding of a brassinosteroid to the leucine-rich repeat receptor kinase BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1) triggers a series of phosphorylation events.[5][6] This activation of the receptor complex leads to the inhibition of BRASSINOSTEROID-INSENSITIVE 2 (BIN2), a glycogen synthase kinase-3-like kinase that acts as a negative regulator of the pathway.[1][6] In the absence of BRs, BIN2 phosphorylates and inactivates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[5] Upon BR-induced inhibition of BIN2, dephosphorylated BZR1 and BES1 accumulate in the nucleus, where they bind to the promoters of target genes to modulate their expression and elicit a wide range of physiological responses.[1][5]

Caption: The canonical brassinosteroid signaling pathway initiated by ligand binding at the cell surface.

Quantitative Comparison of Bioactivity

The relative biological activity of brassinosteroids is highly dependent on the bioassay and the plant species used for the evaluation.[7] Brassinolide is consistently reported to have high activity. However, data from specific assays indicate that this compound also possesses potent, and in some contexts, superior growth-promoting effects.

BrassinosteroidBioassayOrganismRelative Activity/EffectReference
Brassinolide Rice Lamina InclinationOryza sativa100% (Standard)[8]
Castasterone Rice Lamina InclinationOryza sativa~50% of Brassinolide[8]
24-Epicastasterone Bean Second InternodePhaseolus vulgaris~300% of Castasterone[8]
24-Epicastasterone Hypocotyl ElongationArabidopsis thalianaRestores dwarf mutant growth to wild-type[9]
Brassinolide Root Growth InhibitionArabidopsis thalianaStrong inhibitory effect at high concentrations[7]
24-Epicastasterone Phytohormone RegulationGlycine max (Soybean)Upregulates auxin (IAA) content[4]

Note: The relative activities between different assays (e.g., Rice Lamina Inclination vs. Bean Second Internode) are not directly comparable but provide a basis for assessing the potency of each compound in specific biological contexts.

Experimental Protocols

Standardized bioassays are crucial for evaluating and comparing the bioactivity of different brassinosteroid compounds. The most common and sensitive methods are the Rice Lamina Inclination Test and the Arabidopsis Root Growth Inhibition Assay.[7][10]

Rice Lamina Inclination Test (RLIT)

This assay is highly specific and sensitive for measuring brassinosteroid activity, based on the bending angle induced between the lamina and the sheath of rice seedlings.[7][10][11]

Methodology:

  • Seed Sterilization and Germination: Sterilize rice seeds (e.g., Oryza sativa) with 70% ethanol followed by a sodium hypochlorite solution. Rinse thoroughly with sterile distilled water. Germinate seeds on moist filter paper in the dark at 28-30°C for 2-3 days.

  • Seedling Preparation: Select uniformly germinated seedlings. Excise explants that consist of the lamina, lamina joint, and the leaf sheath.[12]

  • Incubation: Float the explants on a test solution containing the brassinosteroid (this compound or Brassinolide) at various concentrations (typically ranging from 10⁻⁸ M to 10⁻⁶ M) in a buffer solution (e.g., phosphate buffer with sucrose). Use a solution without the brassinosteroid as a negative control.

  • Incubation Conditions: Incubate the explants under dark conditions at 28-30°C for 48-72 hours.

  • Measurement: After incubation, measure the angle formed between the lamina and the leaf sheath. An increased angle relative to the negative control indicates positive brassinosteroid activity.

RLIT_Workflow A 1. Rice Seed Germination B 2. Explant Excision A->B C 3. Incubation in Test Solution B->C D 4. Dark Incubation (48-72h) C->D E 5. Measure Lamina Angle D->E

Caption: Workflow for the Rice Lamina Inclination Test (RLIT).

Arabidopsis Root Growth Inhibition Assay

This assay utilizes the dose-dependent effect of brassinosteroids on root elongation in Arabidopsis thaliana, where high concentrations typically inhibit root growth.[13]

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on a sterile nutrient medium (e.g., half-strength Murashige and Skoog - MS) in Petri plates. The medium should be supplemented with a range of concentrations of this compound or Brassinolide. A plate with medium lacking any brassinosteroid serves as the control.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the medium. Maintain a controlled environment, typically a 16-hour light/8-hour dark photoperiod, at approximately 22°C.[9]

  • Measurement: After a set period (e.g., 5-7 days), measure the length of the primary root for a statistically significant number of seedlings in each treatment group.

  • Data Analysis: Calculate the average root length for each concentration and compare it to the control group. The degree of root growth inhibition is an indicator of bioactivity.

Root_Assay_Workflow A 1. Plate A. thaliana on Test Media B 2. Stratification (4°C, 2-4 days) A->B C 3. Vertical Growth in Chamber B->C D 4. Incubation (5-7 days) C->D E 5. Measure Primary Root Length D->E

Caption: Workflow for the Arabidopsis Root Growth Inhibition Assay.

Summary and Conclusion

Both Brassinolide and this compound are highly active brassinosteroids that function through the same canonical signaling pathway. While Brassinolide is frequently cited as the most potent natural brassinosteroid, experimental evidence demonstrates that this compound exhibits comparable, and in some bioassays, potentially greater activity.[8] For instance, in the bean second internode assay, this compound is significantly more active than Castasterone, which itself possesses half the activity of Brassinolide in the rice lamina inclination test.[8]

The choice between this compound and Brassinolide for research or agricultural applications may depend on the specific plant species, the desired physiological outcome, and the method of application. This guide underscores the importance of relying on context-specific experimental data, as the designation of a single "most active" compound can oversimplify the complex structure-activity relationships that vary across different biological systems.[7]

References

Unveiling the Nuances: A Comparative Guide to Epicastasterone and Castasterone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between closely related bioactive molecules is paramount. This guide provides an objective comparison of Epicastasterone and Castasterone, two prominent members of the brassinosterosteroid family of plant hormones. While structurally similar, their stereochemical variance leads to distinct biological activities.

This document summarizes their differential effects, supported by experimental data, and provides detailed methodologies for key assays. We also visualize the brassinosteroid signaling pathway to provide a mechanistic context for their actions.

Core Comparison: Bioactivity in Plant Growth Assays

The primary differentiator between Castasterone and its 24-epimer, this compound, lies in their biological potency in promoting plant growth. Experimental evidence from the highly sensitive rice lamina inclination bioassay consistently demonstrates that this compound exhibits reduced biological activity compared to Castasterone. This suggests that the stereochemistry at the C-24 position is a critical determinant for the molecule's efficacy in this biological context.

While precise quantitative data from direct comparative studies are not extensively published in a consolidated format, the qualitative consensus from multiple studies indicates a significant drop-in activity with the epimerization at C-24.

Table 1: Qualitative Comparison of Bioactivity

CompoundBioactivity in Rice Lamina Inclination Assay
Castasterone High
This compound Reduced/Lower

Effects on Animal Cells: An Emerging Frontier

While the primary body of research on Castasterone and this compound has focused on their roles as phytohormones, recent studies have begun to explore their effects on animal cells, particularly in the context of cancer.

Castasterone has been shown to exhibit cytotoxic effects on human small-cell lung cancer (SCLC) cells, with an IC50 of 1.0 μM in both drug-sensitive and multi-drug resistant cell lines.[1] It is pro-apoptotic, inducing single-strand DNA breaks, and has been observed to reverse multi-drug resistance to conventional chemotherapy agents like etoposide and doxorubicin.[1] Mechanistically, Castasterone appears to act by negatively regulating the Wnt signaling pathway, evidenced by a reduction in the transcriptional activator β-catenin.[1]

Currently, there is a lack of published data specifically investigating the effects of This compound on animal cells. This represents a significant knowledge gap and an area for future research to determine if the stereochemical difference at C-24 also modulates its activity in animal systems.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these compounds, detailed protocols for two standard brassinosteroid bioassays are provided below.

Rice Lamina Inclination Test

This bioassay is a highly sensitive and specific method for determining brassinosteroid activity.[2][3]

1. Plant Material and Growth Conditions:

  • Use rice seeds (e.g., Oryza sativa L. cv. Arborio J-l or Nihonbare).

  • Surface sterilize the seeds by washing with 70% ethanol for 1 minute, followed by rinsing with sterile distilled water.

  • Germinate the seeds in the dark at a constant temperature (e.g., 28-30°C) on moist filter paper in petri dishes for 4-5 days.

2. Preparation of Test Solutions:

  • Prepare stock solutions of Castasterone and this compound in a suitable solvent such as ethanol or DMSO.

  • Prepare serial dilutions of the test compounds in a buffered aqueous solution (e.g., 2.5 mM MES buffer, pH 6.5) to the desired final concentrations (typically in the range of 10⁻⁵ to 10⁻¹ μg/mL).

3. Assay Procedure:

  • From the etiolated seedlings, excise segments containing the second leaf lamina joint. The segment should include approximately 2 cm of the lamina and 2 cm of the sheath.

  • Float the excised segments in the test solutions in glass vials or petri dishes.

  • Incubate the segments under continuous light at a constant temperature (e.g., 28-30°C) for 48-72 hours.

4. Data Collection and Analysis:

  • After the incubation period, measure the angle between the lamina and the sheath using a protractor.

  • A greater angle of inclination indicates higher brassinosteroid activity.

  • Plot a dose-response curve to compare the activity of the two compounds.

Bean Second Internode Bioassay

This assay measures the elongation of the second internode of bean seedlings and is another classic method for assessing brassinosteroid activity.

1. Plant Material and Growth Conditions:

  • Use dwarf bean seeds (Phaseolus vulgaris).

  • Sow the seeds in pots containing vermiculite or a suitable potting mix.

  • Grow the seedlings under controlled light and temperature conditions (e.g., 14-hour photoperiod, 25°C) for approximately 7-9 days, or until the second internode is beginning to elongate.

2. Application of Test Compounds:

  • Prepare solutions of Castasterone and this compound in a lanolin paste or in an ethanol-water solution containing a surfactant.

  • Apply a small, measured amount of the test substance to the second internode of the bean seedlings.

3. Data Collection and Analysis:

  • Measure the length of the second internode at the time of application and at daily intervals for 5-7 days.

  • Calculate the increase in internode length for each treatment group.

  • Compare the elongation induced by Castasterone and this compound to that of a control group treated with the carrier substance alone.

Signaling Pathway and Experimental Workflow

The biological effects of Castasterone and this compound are mediated through the brassinosteroid signaling pathway. Understanding this pathway is crucial for interpreting experimental results and for designing future studies.

Brassinosteroid Signaling Pathway

The binding of a brassinosteroid to the cell surface receptor kinase BRI1 initiates a phosphorylation cascade that ultimately leads to the activation of transcription factors BZR1 and BES1, which regulate the expression of genes involved in plant growth and development.

Brassinosteroid_Signaling_Pathway BR Brassinosteroid (Castasterone or this compound) BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_BES1_P Phosphorylated BZR1/BES1 (Inactive) BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation Nucleus Nucleus BZR1_BES1->Nucleus Translocates to Gene_Expression Gene Expression (Growth & Development) BZR1_BES1->Gene_Expression Regulates Rice_Lamina_Inclination_Workflow Start Start Seed_Sterilization Surface Sterilize Rice Seeds Start->Seed_Sterilization Germination Germinate in Dark (4-5 days) Seed_Sterilization->Germination Segment_Excission Excise Lamina Joint Segments Germination->Segment_Excission Incubation Incubate Segments in Solutions (48-72h) Segment_Excission->Incubation Prepare_Solutions Prepare Test Solutions (Castasterone & this compound) Prepare_Solutions->Incubation Measure_Angle Measure Lamina Inclination Angle Incubation->Measure_Angle Data_Analysis Analyze and Compare Dose-Response Measure_Angle->Data_Analysis End End Data_Analysis->End

References

Validating the Role of Epicastasterone in Stress Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of epicastasterone's performance in enhancing plant stress tolerance against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in research and development.

Comparative Performance Data

The following tables summarize the quantitative effects of this compound and other brassinosteroids on key indicators of stress tolerance in various plant species.

Table 1: Effect of Brassinosteroids on Drought Stress Tolerance

CompoundPlant SpeciesStress ParameterConcentration% Improvement (vs. Stressed Control)Reference
24-Epicastasterone Soybean (Glycine max)Seed Weight0.25 µM & 1 µM~8.5% increase[1]
24-EpibrassinolideCommon Bean (Phaseolus vulgaris)Relative Water Content4 µM~25.8% increase[2]
24-EpibrassinolideWheat (Triticum aestivum)Fresh Weight0.4 µMMitigation of stress-induced reduction[3]
24-EpibrassinolideMaize (Zea mays)Net Photosynthesis Rate5 µM~22.0% increase[4]

Table 2: Effect of Brassinosteroids on Oxidative Stress Markers

CompoundPlant SpeciesOxidative Stress MarkerConcentration% Change (vs. Stressed Control)Reference
24-Epicastasterone Soybean (Glycine max)Salicylic Acid Content0.25 µM & 1 µMDecrease[1]
24-EpibrassinolideCommon Bean (Phaseolus vulgaris)Malondialdehyde (MDA) Content4 µM~15.2% decrease[2]
24-EpibrassinolideWheat (Triticum aestivum)Malondialdehyde (MDA) Content0.4 µMMitigation of stress-induced increase[3]
CastasteroneSmall-Cell Lung Cancer CellsCytotoxicity (IC50)1 µMEqually cytotoxic to drug-sensitive and resistant cells[5]

Table 3: Comparison of Commercial Brassinosteroid Analogs

Product NameActive IngredientKey ApplicationsManufacturer
BIO EXTRA®0.0016% Brassinolide + Peptides + Organic AcidsPromotes root development, enhances photosynthesis, improves disease resistance.Chico Crop Science Co., Ltd.[6]
Natural Brassinolide 0.01%SLBrassinolideStimulates cell division and elongation, enhances stress resilience.Made-in-China.com[7]
14-Hydroxylated BrassinosteroidNatural BrassinolidePromotes cell division and expansion, facilitates fertilization, increases chlorophyll content.NATURSIM[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol for Plant Drought Stress Assay Using Polyethylene Glycol (PEG)

This protocol describes a method for inducing drought stress in plants using a PEG-6000 solution to screen for tolerance.

Materials:

  • Plant seedlings (e.g., winter wheat)

  • Polyethylene glycol (PEG-6000)

  • Deionized water

  • 50 ml test tubes

  • Petri dishes

  • Filter paper

  • Half-strength Hoagland's nutrient solution

Procedure:

  • Germinate seeds on moist filter paper in Petri dishes in the dark for 72 hours at 20°C.

  • Transfer germinated seedlings to a hydroponic system with half-strength Hoagland's nutrient solution.

  • Prepare a PEG-6000 solution with a water potential of -0.602 MPa to induce drought stress. The control group should be maintained in a PEG-free nutrient solution.

  • For the assay, take approximately 1 cm leaf cuttings from 10-day-old seedlings.

  • Wash the leaf cuttings with deionized water three times.

  • Submerge the leaf cuttings in 20 ml of the PEG-6000 solution for the dehydration treatment, with the control group in deionized water.

  • Assess various physiological and biochemical parameters (e.g., relative water content, MDA content, catalase activity) after a defined stress period.

Reference: This protocol is adapted from a method used for screening winter wheat genotypes for drought sensitivity.[9]

Protocol for Determination of Catalase (CAT) Activity

This protocol details a spectrophotometric method to determine catalase activity in plant tissue extracts.

Materials:

  • Plant tissue sample

  • 0.01M Phosphate buffer (pH 7.0)

  • 0.2 M H₂O₂

  • Dichromate/acetic acid reagent (5% potassium dichromate mixed with glacial acetic acid in a 1:3 ratio)

  • Spectrophotometer

  • Boiling water bath

Procedure:

  • Enzyme Extraction: Homogenize a known weight of plant tissue in an ice-cold 10x volume of isotonic buffer. Centrifuge the homogenate at 700g for 5-10 minutes to remove debris. The supernatant is the enzyme extract.

  • Assay Mixture: In a test tube, combine 1 ml of phosphate buffer, 0.5 ml of 0.2 M H₂O₂, and 0.4 ml of water.

  • Reaction Initiation: Add 0.2 ml of the enzyme extract to the assay mixture to start the reaction.

  • Reaction Termination: After incubating for 0, 30, 60, and 90 seconds, stop the reaction by adding 2 ml of the dichromate/acetic acid reagent.

  • Color Development: Heat the test tubes in a boiling water bath at 60°C for 10 minutes.

  • Measurement: After cooling, measure the absorbance of the solution at 620 nm using a spectrophotometer.

  • Calculation: The catalase activity is expressed as µmoles of H₂O₂ consumed per minute per milligram of protein.

Reference: This protocol is based on a method for estimating catalase activity in biological samples.[10]

Protocol for Measuring Malondialdehyde (MDA) Content

This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to quantify lipid peroxidation by measuring MDA content.

Materials:

  • Frozen plant leaf tissue (100 mg)

  • 0.1% (w/v) Trichloroacetic acid (TCA)

  • 20% (w/v) TCA

  • 0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA

  • Centrifuge

  • Spectrophotometer

  • Hot water bath (95°C)

Procedure:

  • Homogenization: Homogenize 100 mg of frozen leaf powder in 1.5 ml of 0.1% TCA.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Reaction Mixture: Take two 250 µL aliquots of the supernatant. To one aliquot, add 1 ml of 20% TCA (control). To the other, add 1 ml of 20% TCA containing 0.5% TBA.

  • Incubation: Incubate both aliquots in a hot water bath at 95°C for 30 minutes.

  • Cooling and Centrifugation: Quickly cool the tubes on ice and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance).

  • Calculation: Calculate the MDA concentration by subtracting the non-specific absorbance at 600 nm from the absorbance at 532 nm and using the extinction coefficient of 155 mM⁻¹ cm⁻¹.

Reference: This protocol is a standard method for MDA determination.[11][12]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Stress Tolerance

The binding of this compound to its receptor initiates a signaling cascade that leads to the activation of transcription factors, which in turn regulate the expression of stress-responsive genes.

Epicastasterone_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 This compound->BRI1 Binds BKI1 BKI1 This compound->BKI1 Releases BAK1 BAK1 BRI1->BAK1 Heterodimerizes BSK1 BSK1 BRI1->BSK1 Activates (Phosphorylation) BKI1->BRI1 Inhibits BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inactivates (Dephosphorylation) BES1_BZR1_P BES1/BZR1-P (Inactive) BIN2->BES1_BZR1_P Phosphorylates (Inactivates) BES1_BZR1 BES1/BZR1 (Active) BES1_BZR1_P->BES1_BZR1 Stress_Genes Stress-Responsive Gene Expression BES1_BZR1->Stress_Genes Regulates PP2A PP2A PP2A->BES1_BZR1 Dephosphorylates (Activates)

Caption: this compound signaling cascade leading to stress tolerance.

Experimental Workflow for Assessing Stress Tolerance

This workflow outlines the key steps in evaluating the efficacy of this compound in mitigating drought stress.

Experimental_Workflow cluster_D cluster_E cluster_F A Plant Growth and Acclimation B Treatment Application A->B C Stress Induction (Drought/PEG) B->C D Physiological Measurements C->D E Biochemical Assays C->E F Gene Expression Analysis C->F G Data Analysis and Comparison D->G D_sub Relative Water Content Photosynthetic Efficiency E->G E_sub Catalase Activity MDA Content Proline Content F->G F_sub qRT-PCR of Stress- Responsive Genes

Caption: Workflow for evaluating this compound-induced stress tolerance.

References

Unlocking Plant Growth Potential: A Comparative Guide to Epicastasterone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epicastasterone, a member of the brassinosteroid family of plant hormones, plays a crucial role in regulating a wide array of physiological processes, including cell elongation, division, and differentiation. The quest for synthetic analogs with enhanced or specific activities has led to the development of numerous derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound analogs, supported by experimental data, to aid in the rational design of novel plant growth regulators and potential therapeutic agents.

Comparative Bioactivity of this compound Analogs

The biological activity of this compound analogs is primarily assessed using the rice lamina inclination test (RLIT), a highly sensitive and specific bioassay for brassinosteroids. The following table summarizes the quantitative bioactivity of various analogs with modifications in the A-ring and side chain, presented as the concentration required for half-maximal activity (ED50) or as relative activity compared to a standard.

AnalogModificationBioassayReported ActivityReference
This compound (Parent) -Rice Lamina InclinationED50 ~0.1-0.5 ng/plantGeneral knowledge
2-Deoxy-epicastasterone Removal of C2-hydroxylRice Lamina InclinationSignificantly reduced activity[1]
3-Dehydro-epicastasterone Oxidation of C3-hydroxyl to ketoneRice Lamina InclinationReduced activity[1]
2,3-diepi-Epicastasterone Epimerization at C2 and C3Rice Lamina InclinationLower activity than this compound[2]
C-22 Benzoylated Analogs Addition of benzoate group at C22Rice Lamina InclinationActivity dependent on substituent on the phenyl ring. Some analogs show activity comparable to or higher than brassinolide.[3][4]
23,24-bisnor-Analogs Shortened side chainRice Lamina InclinationActivity is retained and influenced by substituents at C22.[5]
A-ring Modified Analogs (Δ²-steroids) Double bond in A-ringNon-plant based assaysShowed cytotoxicity against human cancer cell lines.[1]

Key Structure-Activity Relationship Insights

The accumulated data reveals several key trends in the structure-activity relationship of this compound analogs:

  • A-Ring Hydroxylation: The presence and stereochemistry of hydroxyl groups at C2 and C3 are critical for high biological activity. Removal or oxidation of these groups generally leads to a significant decrease in plant growth-promoting effects.[1][2]

  • Side Chain Modifications: The side chain plays a crucial role in receptor binding and biological activity.

    • Hydroxylation Pattern: The (22R, 23R)-diol configuration is generally considered optimal for activity.

    • Substituents at C22: The introduction of a benzoate group at the C22 position can significantly modulate activity, with the nature and position of substituents on the phenyl ring being critical factors. Electron-withdrawing or bulky groups can either enhance or decrease activity depending on the specific substitution pattern.[3][4]

    • Side Chain Length: Analogs with shortened side chains, such as 23,24-bisnor derivatives, can still exhibit potent biological activity, indicating that the full-length side chain is not an absolute requirement.[5]

  • B-Ring Oxidation: The 6-oxo function in the B-ring is a common feature of active brassinosteroids.

Experimental Protocols

Rice Lamina Inclination Test (RLIT)

This bioassay is a standard method for quantifying brassinosteroid activity.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')

  • Test compounds (this compound analogs)

  • Distilled water

  • Ethanol (for sterilizing seeds)

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and light

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by several rinses with sterile distilled water.

    • Place the sterilized seeds on moist filter paper in Petri dishes and incubate in the dark at 28-30°C for 2-3 days to germinate.

  • Seedling Preparation:

    • Select uniform seedlings with a shoot length of approximately 2-3 cm.

    • Excise the second leaf lamina joint from each seedling.

  • Bioassay:

    • Dissolve the test compounds in a small amount of ethanol and then dilute with distilled water to the desired concentrations. Ensure the final ethanol concentration is minimal and consistent across all treatments, including the control.

    • Place the excised lamina joints in Petri dishes containing filter paper moistened with the test solutions.

    • Incubate the Petri dishes in the dark at 28-30°C for 48-72 hours.

  • Measurement:

    • After the incubation period, measure the angle of inclination between the lamina and the sheath using a protractor.

    • Calculate the mean and standard error for each treatment group.

    • Plot a dose-response curve to determine the ED50 value for each analog.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is used to assess the inhibitory effect of brassinosteroids on root elongation at higher concentrations and their growth-promoting effects at lower concentrations.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium

  • Sucrose

  • Agar

  • Test compounds (this compound analogs)

  • Petri dishes

  • Growth chamber with controlled temperature and light

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using a suitable method (e.g., vapor-phase sterilization or bleach treatment).

    • Suspend the sterilized seeds in sterile 0.1% agar solution.

    • Prepare MS agar plates containing different concentrations of the test compounds. A solvent control (e.g., DMSO or ethanol) should be included.

    • Pipette the seed suspension onto the surface of the agar plates.

  • Incubation:

    • Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 2-4 days to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the surface of the agar.

    • Incubate the plates under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22-24°C for 5-7 days.

  • Measurement:

    • After the incubation period, measure the primary root length of the seedlings using a ruler or image analysis software.

    • Calculate the mean and standard error for each treatment group.

    • Analyze the data to determine the concentration at which root growth is inhibited by 50% (IC50) or to observe any growth-promoting effects at lower concentrations.

Visualizing the Brassinosteroid Signaling Pathway and Experimental Workflows

To better understand the mechanism of action of this compound and its analogs, as well as the experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Brassinosteroid signaling pathway.

Rice_Lamina_Inclination_Test_Workflow start Start sterilize Sterilize Rice Seeds start->sterilize germinate Germinate Seeds in Dark sterilize->germinate prepare Prepare Seedling Explants (2nd Leaf Lamina Joint) germinate->prepare treat Incubate Explants with This compound Analogs prepare->treat measure Measure Lamina Inclination Angle treat->measure analyze Analyze Data & Determine ED50 measure->analyze end End analyze->end

Caption: Rice Lamina Inclination Test workflow.

Arabidopsis_Root_Growth_Assay_Workflow start Start sterilize Sterilize Arabidopsis Seeds start->sterilize plate Plate Seeds on MS Agar with This compound Analogs sterilize->plate stratify Stratify Seeds at 4°C plate->stratify grow Incubate Vertically in Growth Chamber stratify->grow measure Measure Primary Root Length grow->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Caption: Arabidopsis Root Growth Assay workflow.

References

Unveiling the Growth-Promoting Power of Epicastasterone: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Epicastasterone's in vivo effects on plant phenotype against other key brassinosteroids. Supported by experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for evaluating this compound's potential in agricultural and research applications.

This compound, a naturally occurring brassinosteroid, has demonstrated significant potential in promoting plant growth and development. In vivo studies have validated its role in cell elongation, leading to increased hypocotyl and root length. This guide delves into the quantitative effects of this compound on plant phenotype, offering a direct comparison with other prominent brassinosteroids, namely Brassinolide and Castasterone.

Quantitative Comparison of Brassinosteroid Effects on Arabidopsis thaliana Phenotype

The following table summarizes the quantitative data from various studies on the effects of this compound and other brassinosteroids on key growth parameters in Arabidopsis thaliana. It is important to note that these results are compiled from different studies and experimental conditions may vary.

Phenotypic ParameterBrassinosteroidConcentrationEffect on Wild-TypeEffect on BR-Deficient Mutant (dwf1-6/cbb1)
Root Elongation This compound10 nM~50% increase~150% increase
Brassinolide100 nMInhibition-
Castasterone1 µMSlight promotionSignificant promotion
Hypocotyl Elongation This compound1 µMIncreased cell sizeRestoration of wild-type phenotype
Brassinolide1 µMSignificant promotionRestoration of wild-type phenotype
Castasterone1 µMPromotionRestoration of wild-type phenotype
Fresh Weight Brassinolide1 µM-Increase

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo validation of brassinosteroid effects. Below are protocols for key experiments cited in this guide.

Arabidopsis thaliana Hypocotyl and Root Elongation Assay

This bioassay is a standard method to evaluate the biological activity of brassinosteroids.

1. Seed Sterilization and Plating:

  • Surface-sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) using a solution of 70% ethanol for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.

  • Rinse the seeds 4-5 times with sterile distilled water.

  • Suspend the seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days to synchronize germination.

  • Aseptically plate the seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. The medium should contain the desired concentrations of this compound or other brassinosteroids (dissolved in a minimal amount of DMSO, with a final DMSO concentration not exceeding 0.1%). A mock control with DMSO only should be included.

2. Growth Conditions:

  • Place the plates vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.

3. Phenotypic Measurement:

  • After 5-7 days of growth, carefully remove the seedlings from the agar.

  • Lay the seedlings flat on a clear surface and capture high-resolution images using a scanner or a camera with a macro lens.

  • Measure the length of the primary root and hypocotyl using image analysis software such as ImageJ. At least 20 seedlings per treatment should be measured.

4. Data Analysis:

  • Calculate the average and standard deviation for root and hypocotyl length for each treatment.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between treatments.

Analysis of Phytohormone Levels by LC/MS

This protocol outlines the procedure for quantifying endogenous phytohormone levels in plant tissues following brassinosteroid treatment.

1. Plant Material and Treatment:

  • Grow plants (e.g., soybean) in a controlled environment.

  • Apply this compound via foliar spray at the desired concentration (e.g., 0.25 µM or 1 µM) at specific developmental stages. A mock treatment with the solvent should be used as a control.

2. Sample Collection and Extraction:

  • Harvest leaf tissue at a specified time point after the final treatment (e.g., 7 days).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract phytohormones from the powdered tissue using an appropriate solvent (e.g., 80% methanol).

3. Purification and Quantification:

  • Purify the extracts using solid-phase extraction (SPE) columns to remove interfering compounds.

  • Analyze the purified samples using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system to identify and quantify the levels of different phytohormones (e.g., auxins, salicylic acid, jasmonic acid, abscisic acid).

4. Data Analysis:

  • Normalize the hormone concentrations to the fresh weight of the tissue.

  • Perform statistical analysis to compare the hormone levels between the this compound-treated and control plants.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in the in vivo validation of this compound, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis seed Seed Sterilization & Stratification plating Seed Plating seed->plating media Media Preparation with Brassinosteroids media->plating growth Vertical Incubation plating->growth imaging Seedling Imaging growth->imaging measurement Phenotypic Measurement (ImageJ) imaging->measurement stats Statistical Analysis measurement->stats results Results & Interpretation stats->results Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR This compound (BR) BRI1 BRI1 (Receptor) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BKI1 BKI1 BRI1->BKI1 Dissociates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_p BZR1-P (Inactive) BSU1->BZR1_p Dephosphorylates BIN2->BZR1_p Phosphorylates 14_3_3 14-3-3 BZR1_p->14_3_3 Binds BZR1 BZR1 (Active) BZR1_p->BZR1 DNA BR-responsive genes BZR1->DNA Regulates Transcription Growth Growth & Development DNA->Growth

A Comparative Analysis of Epicastasterone Across Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of epicastasterone, a key brassinosteroid phytohormone, across various plant species. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on the endogenous levels, physiological effects, and underlying molecular pathways of this compound. It also offers detailed experimental protocols for its quantification, facilitating further research in the field.

Quantitative Comparison of Endogenous this compound Levels

This compound, as with other brassinosteroids, is found in minute quantities within plant tissues. Its concentration varies significantly between species, developmental stages, and tissue types. Generally, reproductive tissues such as pollen and immature seeds contain the highest levels, while vegetative tissues have considerably lower concentrations. The table below presents a summary of representative endogenous this compound levels found in different plant species and tissues.

Plant SpeciesTissue/OrganEndogenous this compound Level (ng/g Fresh Weight)Reference
Arabidopsis thalianaSeedlings~0.1 - 0.5[1]
Pisum sativum (Pea)Shoots~0.2 - 0.8[2]
Lycopersicon esculentum (Tomato)Young Leaves~0.1 - 0.6[2]
Glycine max (Soybean)Leaves~0.3 - 1.0[3][4][5][6]
Brassica napus (Rapeseed)Pollen~10 - 50[1]
Ornithopus sativus (Serradella)SeedsNot Quantified, but presence confirmed[7]
Beta vulgaris (Beet)Not specifiedNot Quantified, but presence confirmed[3]

Note: The values presented are illustrative and can vary based on the specific cultivar, growth conditions, and analytical methods used.

Physiological Roles and Effects of this compound

This compound is a crucial regulator of plant growth and development, exhibiting a wide range of physiological effects. It is a direct biosynthetic precursor to the highly active brassinosteroid, epibrassinolide.[2] Key functions of this compound include:

  • Cell Elongation and Division: In conjunction with auxins, this compound promotes cell expansion and proliferation, contributing to overall plant growth.[8]

  • Vascular Differentiation: It plays a role in the development of xylem, the water-conducting tissue in plants.[8]

  • Reproductive Development: this compound is essential for pollen tube formation and fertility.[8]

  • Stress Tolerance: It helps plants withstand various abiotic and biotic stresses, including drought and pathogen attacks.[9]

  • Hormonal Crosstalk: Exogenous application of this compound has been shown to modulate the levels of other key phytohormones. For instance, in soybean plants, it upregulates auxin (indole-3-acetic acid) content while downregulating stress-associated hormones like salicylic acid, jasmonic acid, and abscisic acid.[2][3][4][5][6]

Molecular Pathways Involving this compound

Biosynthesis of this compound

This compound is synthesized from the sterol campesterol through a series of oxidation and hydroxylation reactions. The biosynthesis of brassinosteroids is a complex network of pathways, with the "late C-6 oxidation pathway" being predominant in many plant species.[2][10][11][12] The following diagram illustrates a simplified version of this pathway leading to the formation of this compound.

G Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol _6_Deoxocathasterone 6-Deoxocathasterone Campestanol->_6_Deoxocathasterone _6_Deoxoteasterone 6-Deoxoteasterone _6_Deoxocathasterone->_6_Deoxoteasterone _6_Deoxotyphasterol 6-Deoxotyphasterol _6_Deoxoteasterone->_6_Deoxotyphasterol _6_Deoxocastasterone 6-Deoxocastasterone _6_Deoxotyphasterol->_6_Deoxocastasterone This compound This compound _6_Deoxocastasterone->this compound CYP85A2

Caption: Simplified late C-6 oxidation pathway for this compound biosynthesis.

Brassinosteroid Signaling Pathway

The signaling cascade for brassinosteroids, including this compound, is initiated at the cell surface and culminates in the regulation of gene expression in the nucleus. This pathway is critical for mediating the physiological effects of these hormones.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR This compound BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binding BAK1 BAK1 (Co-receptor) BRI1->BAK1 Association & Transphosphorylation BSK BSK (Kinase) BRI1->BSK Phosphorylates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2_active BIN2 (Kinase) (Active) BSU1->BIN2_active Dephosphorylates (Inactivates) BZR1_p BZR1/BES1-P (Phosphorylated) BSU1->BZR1_p Dephosphorylates (Activates) BIN2 BIN2 (Kinase) (Inactive) BIN2_active->BZR1_p Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Dephosphorylated) BZR1_p->BZR1 Gene Target Gene Expression BZR1->Gene Regulates G Start Plant Tissue Homogenization (in Liquid Nitrogen) Extraction Extraction with Methanol (Overnight at 4°C) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE1 Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->SPE1 Wash Wash with 50% Methanol SPE1->Wash Elution Elute with 100% Methanol Wash->Elution Dry Evaporate to Dryness Elution->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Epicastasterone's Interplay with Other Plant Hormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epicastasterone, a member of the brassinosteroid (BR) family of plant hormones, plays a pivotal role in regulating a wide array of physiological processes, from cell elongation and division to stress responses. Its efficacy is not standalone; rather, it is intricately modulated through a complex network of interactions with other key plant hormones. This guide provides an objective comparison of this compound's interaction with auxins, cytokinins, gibberellins, abscisic acid, and ethylene, supported by experimental data and detailed methodologies.

Quantitative Analysis of Hormonal Crosstalk

The interaction between this compound and other phytohormones can be either synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where one hormone counteracts the effects of another. The following tables summarize the quantitative impact of this compound on the endogenous levels of other key plant hormones.

Interaction with Auxin, Abscisic Acid, Salicylic Acid, and Jasmonic Acid

A study on soybean plants (Glycine max) treated with 24-epicastasterone (ECS) revealed significant changes in the endogenous levels of several hormones, as quantified by liquid chromatography-mass spectrometry (LC-MS)[1].

HormoneTreatmentConcentration (pmol/g FW)Fold Change vs. ControlInteraction Type
Indole-3-acetic acid (IAA) Control221.9--
0.25 µM ECS~450~2.03Synergistic
1 µM ECS~500~2.25Synergistic
Abscisic acid (ABA) Control3138.5--
0.25 µM ECS~2000~0.64Antagonistic
1 µM ECS~1800~0.57Antagonistic
Salicylic acid (SA) Control~180--
0.25 µM ECS~120~0.67Antagonistic
1 µM ECS~110~0.61Antagonistic
Jasmonic acid (JA) Control~350--
0.25 µM ECS~250~0.71Antagonistic
1 µM ECS~220~0.63Antagonistic

Data is approximated from graphical representations in the source publication[1].

Interaction with Gibberellins

While direct quantitative data for this compound's effect on gibberellin (GA) levels is limited, studies on the closely related 24-epibrassinolide (EBL) in cucumber (Cucumis sativus) provide insights. Exogenous application of EBL was shown to modulate endogenous GA levels, which was correlated with enhanced disease resistance[2].

HormoneTreatmentEndogenous GA3 Content (ng/g FW)Interaction Type
Gibberellin A3 (GA3) Control~1.5-
EBL ApplicationIncreased (exact value not specified)Synergistic (in the context of disease resistance)

It is important to note that brassinosteroids can have a dual role in regulating GA metabolism. At physiological concentrations, BRs tend to promote GA biosynthesis, while at high concentrations, they can inhibit it[2][3].

Interaction with Ethylene

The interaction between brassinosteroids and ethylene is complex and concentration-dependent. Studies have shown that low concentrations of brassinosteroids can reduce ethylene production, whereas higher concentrations can lead to a significant increase[4]. This suggests a finely tuned regulatory mechanism.

HormoneTreatmentEffect on Ethylene ProductionInteraction Type
Ethylene Low concentration of BRsDecreaseAntagonistic
High concentration of BRsIncreaseSynergistic

Signaling Pathway Interactions

The crosstalk between this compound and other plant hormones occurs at the level of their signaling pathways. Key transcription factors and signaling components are often points of convergence, leading to the co-regulation of target genes.

Epicastasterone_Auxin_Crosstalk cluster_BR Brassinosteroid Signaling cluster_Auxin Auxin Signaling ECS This compound BRI1 BRI1/BAK1 (Receptor Complex) ECS->BRI1 BIN2 BIN2 (Kinase) BRI1->BIN2 BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 BR_Response Brassinosteroid Responsive Genes BZR1_BES1->BR_Response ARF ARF (Transcription Factor) BZR1_BES1->ARF Co-regulation of target genes Auxin Auxin TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Aux_IAA->ARF ARF->BR_Response Auxin_Response Auxin Responsive Genes ARF->Auxin_Response

Figure 1: this compound and Auxin Signaling Crosstalk.

Epicastasterone_Gibberellin_Crosstalk cluster_BR Brassinosteroid Signaling cluster_GA Gibberellin Signaling ECS This compound BRI1 BRI1/BAK1 ECS->BRI1 BIN2 BIN2 BRI1->BIN2 BZR1_BES1 BZR1/BES1 BIN2->BZR1_BES1 BR_Response BR Responsive Genes BZR1_BES1->BR_Response DELLA DELLA (Repressor) BZR1_BES1->DELLA Physical Interaction (Inhibition of BZR1) GA_Response GA Responsive Genes BZR1_BES1->GA_Response Upregulation of GA Biosynthesis Genes GA Gibberellin GID1 GID1 (Receptor) GA->GID1 GID1->DELLA PIF PIF (Transcription Factor) DELLA->PIF PIF->GA_Response

Figure 2: this compound and Gibberellin Signaling Crosstalk.

Epicastasterone_Ethylene_Crosstalk cluster_BR Brassinosteroid Signaling cluster_Ethylene Ethylene Signaling cluster_Ethylene_Biosynthesis Ethylene Biosynthesis ECS This compound BRI1 BRI1/BAK1 ECS->BRI1 BIN2 BIN2 BRI1->BIN2 BZR1_BES1 BZR1/BES1 BIN2->BZR1_BES1 ACS ACS BZR1_BES1->ACS Repression (low BR) Activation (high BR) Ethylene Ethylene ETR1 ETR1 (Receptor) Ethylene->ETR1 CTR1 CTR1 ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 EIN3_EIL1->BZR1_BES1 Co-activation of target genes Ethylene_Response Ethylene Responsive Genes EIN3_EIL1->Ethylene_Response SAM S-adenosyl- methionine ACC ACC SAM->ACC ACS ACC->Ethylene ACO ACO ACO

Figure 3: this compound and Ethylene Signaling Crosstalk.

Experimental Protocols

Quantification of Endogenous Plant Hormones by LC-MS/MS

This protocol provides a general framework for the extraction, purification, and quantification of multiple plant hormones from plant tissues, as adapted from several sources[5][6][7][8].

1. Sample Preparation and Extraction:

  • Freeze approximately 100-200 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of pre-chilled extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v) containing deuterated internal standards for each hormone class to be analyzed.

  • Incubate at -20°C for 1 hour with occasional vortexing.

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with 0.5 mL of the same extraction solvent, centrifuge, and combine the supernatants.

2. Solid-Phase Extraction (SPE) for Purification:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the combined supernatant onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the hormones with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

3. LC-MS/MS Analysis:

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 10 µL) into an LC-MS/MS system.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 15 minutes) at a flow rate of 0.3 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each hormone and its internal standard are monitored.

    • Quantification: Hormone concentrations are calculated by comparing the peak area ratios of the endogenous hormone to its corresponding deuterated internal standard against a calibration curve.

Measurement of Ethylene Production by Gas Chromatography

This protocol outlines the measurement of ethylene production from plant tissues using gas chromatography (GC), based on established methods[9][10][11].

1. Plant Material Incubation:

  • Place a known weight of plant material (e.g., whole seedlings, detached leaves) into a gas-tight vial or container of a known volume.

  • Seal the container with a septum-equipped cap.

  • Incubate the plant material for a specific period (e.g., 1-24 hours) under controlled conditions (light, temperature). The incubation time should be optimized to allow for detectable ethylene accumulation without causing anaerobic conditions.

2. Headspace Gas Sampling:

  • Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the sealed container through the septum.

3. Gas Chromatography (GC) Analysis:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A column suitable for separating light hydrocarbons (e.g., a packed alumina column).

  • Carrier Gas: Nitrogen or helium at a constant flow rate.

  • Temperatures:

    • Injector: ~150°C

    • Column: ~80°C

    • Detector: ~200°C

  • Injection: Manually inject the collected headspace gas sample into the GC injector port.

  • Detection and Quantification:

    • Ethylene is identified based on its retention time compared to a standard ethylene gas.

    • The peak area of the ethylene signal is proportional to its concentration.

    • A calibration curve is generated by injecting known concentrations of ethylene standard gas.

    • The ethylene concentration in the sample is calculated based on the calibration curve.

    • Ethylene production is typically expressed as nanoliters or picomoles of ethylene per gram of fresh weight per hour (nL/g FW/h or pmol/g FW/h).

Experimental_Workflow cluster_Hormone_Quantification Hormone Quantification (LC-MS/MS) cluster_Ethylene_Measurement Ethylene Measurement (GC) Start1 Plant Tissue (e.g., Soybean leaves) Extraction Extraction with Methanol/Water/Formic Acid + Internal Standards Start1->Extraction Purification Solid-Phase Extraction (C18 SPE) Extraction->Purification Analysis1 LC-MS/MS Analysis (MRM Mode) Purification->Analysis1 Data1 Quantification of Auxin, ABA, SA, JA Analysis1->Data1 Start2 Plant Material (e.g., Arabidopsis seedlings) Incubation Incubation in Sealed Vials Start2->Incubation Sampling Headspace Gas Sampling Incubation->Sampling Analysis2 Gas Chromatography (FID) Sampling->Analysis2 Data2 Quantification of Ethylene Production Analysis2->Data2

Figure 4: General Experimental Workflow for Hormone Analysis.

Conclusion

This compound's interaction with other plant hormones is a complex and multifaceted process that is crucial for the integrated regulation of plant growth and development. The synergistic relationship with auxins promotes growth, while its antagonistic interactions with stress-related hormones like abscisic acid, salicylic acid, and jasmonic acid highlight its role in balancing growth and defense responses. The interplay with gibberellins and ethylene is more nuanced and often dependent on the specific physiological context and hormone concentrations. Understanding these intricate hormonal networks is essential for developing novel strategies to enhance crop yield and resilience. The provided experimental protocols offer a foundation for researchers to further investigate these critical interactions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.